molecular formula C27H54O14S B2460992 Thiol-PEG12-acid CAS No. 1032347-93-5; 2211174-73-9

Thiol-PEG12-acid

Cat. No.: B2460992
CAS No.: 1032347-93-5; 2211174-73-9
M. Wt: 634.78
InChI Key: JUDURFKNRMLTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiol-PEG12-acid is a useful research compound. Its molecular formula is C27H54O14S and its molecular weight is 634.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDURFKNRMLTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211174-73-9
Record name Carboxy-PEG12-C2-Thiol
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Foundational & Exploratory

The Significance of the PEG12 Spacer in Thiol-PEG12-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery systems, the role of linker technology is paramount. Among the diverse array of chemical linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This technical guide focuses on the significance of a specific, discrete PEG linker, Thiol-PEG12-acid, elucidating the critical role of its 12-unit ethylene (B1197577) glycol spacer in optimizing the performance of bioconjugates for therapeutic and diagnostic applications.

This compound is a heterobifunctional linker featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a discrete chain of 12 ethylene oxide units.[1] This defined structure offers a precise balance of linker length, hydrophilicity, and reactive specificity, making it a versatile component in the design of antibody-drug conjugates (ADCs), functionalized nanoparticles, and proteolysis-targeting chimeras (PROTACs).[1][2] The strategic incorporation of the PEG12 spacer profoundly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting bioconjugate.

Core Physicochemical Contributions of the PEG12 Spacer

The 12-unit polyethylene glycol chain in this compound imparts several crucial physicochemical properties to the linker and, by extension, to the final bioconjugate.

Enhanced Hydrophilicity and Solubility: One of the most significant attributes of the PEG12 spacer is its inherent hydrophilicity.[3][4] Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are hydrophobic and prone to aggregation in aqueous environments. The PEG12 spacer acts as a solubilizing agent, creating a hydration shell that shields the hydrophobic drug, thereby preventing aggregation and improving the overall solubility and stability of the bioconjugate.[5] This is particularly critical for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[6]

Reduced Steric Hindrance and Optimized Spacing: The defined length of the PEG12 spacer provides critical spatial separation between the conjugated molecules.[7] This separation is essential for preserving the biological activity of proteins and antibodies by preventing the payload from sterically hindering the antigen-binding site.[8] The flexibility of the PEG chain further allows the conjugated payload to orient itself in a favorable position for interaction with its target.[8]

Impact on Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is well-documented to reduce the immunogenicity of therapeutic proteins.[4] The PEG12 spacer can mask immunogenic epitopes on the payload or the linker itself, potentially lowering the risk of an undesired immune response against the bioconjugate.[4]

Pharmacokinetic and Pharmacodynamic Implications

The physicochemical properties endowed by the PEG12 spacer directly translate into significant improvements in the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bioconjugates.

Prolonged Circulation Half-Life: The hydrophilic nature and increased hydrodynamic radius conferred by the PEG12 spacer help to reduce renal clearance and minimize uptake by the reticuloendothelial system (RES).[9][10] This "stealth effect" leads to a longer circulation half-life of the bioconjugate, allowing for greater exposure of the target tissue to the therapeutic agent.[]

Altered Biodistribution: By reducing non-specific interactions and RES uptake, the PEG12 spacer can lead to a more favorable biodistribution profile, with increased accumulation at the target site through mechanisms like the enhanced permeability and retention (EPR) effect in tumors.[9]

Modulation of Binding Affinity: The length of the PEG spacer can influence the binding affinity of the targeting moiety. While a spacer is often necessary to avoid steric hindrance, an excessively long PEG chain could potentially interfere with target binding.[8] The PEG12 spacer often represents a balance, providing sufficient separation without unduly compromising binding affinity.[12]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics.

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
PEG2Similar to PEG4 for non-cleavable linkers[12]
PEG42.5[13]
PEG84.8[13]
PEG123.0 (with Val-Ala trigger), 2.7 (with Val-Cit trigger)[12]
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of an ADC. The data indicates that intermediate PEG lengths can sometimes lead to higher DARs, though the effect can be influenced by the nature of the cleavable trigger.
PEG Spacer Length (Molecular Weight)Cellular Uptake (Normalized)Cell LineReference
2 kDaLower than as-made GNPsHeLa, MDA-MB-231, MCF-7[14]
5 kDaLower than 2 kDa PEGHeLa, MDA-MB-231, MCF-7[14]
1 kDaHigher than non-PEGylated (for 10nm GNPs)Macrophage[15]
5 kDaLowest uptakeMacrophage[15]
0.65 kDaHighest uptakeDC2.4[16]
5 kDaBest for specific accumulationBMDCs, splenocytic cDC1[16]
Table 2: Influence of PEG Spacer Length on Nanoparticle Cellular Uptake. The data generally shows that longer PEG chains tend to decrease non-specific cellular uptake, which can be advantageous for passive targeting strategies. However, for active targeting, the optimal PEG length can vary depending on the cell type and targeting ligand.
PEG Spacer LengthClearance (mL/day/kg) in RatsReference
No PEG~15[17]
PEG2~10[17]
PEG4~7[17]
PEG8~5[17]
PEG12~5[17]
PEG24~5[17]
Table 3: Effect of PEG Linker Length on ADC Clearance. This data clearly demonstrates that increasing the PEG spacer length leads to a reduction in ADC clearance, with a plateau observed around PEG8-PEG12.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Conjugation of this compound to a Primary Amine via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Dry, water-miscible organic solvent (e.g., DMF or DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.

    • Prepare a stock solution of this compound in DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve the amine-containing molecule in Activation Buffer.

    • Add EDC (final concentration ~2-10 mM) and NHS (or Sulfo-NHS, final concentration ~5-20 mM) to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated amine-containing molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) or another amine-containing buffer.

    • Purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents.[18][19][20]

Protocol 2: Conjugation of a Maleimide-activated Molecule to the Thiol Group of a this compound Conjugate

This protocol outlines the reaction between the thiol group of a this compound conjugate and a maleimide-functionalized molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Maleimide-activated molecule

  • Conjugation Buffer: Degassed PBS, pH 7.0-7.5

  • Anhydrous DMSO or DMF

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound conjugate in degassed Conjugation Buffer.

    • Prepare a stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

  • Optional Reduction of Disulfide Bonds:

    • If the thiol group on the conjugate may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide (B117702) stock solution to the thiol-containing conjugate solution with gentle stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the final conjugate using size exclusion chromatography, dialysis, or another appropriate method to remove unreacted maleimide.[13][21][22]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This is a simple and rapid method for determining the average DAR of an ADC.

Materials:

  • ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • UV/Vis spectrophotometer

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the drug-linker (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).

    • Also, determine the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280_).

  • Measure Absorbance of ADC:

    • Dilute the ADC sample to an appropriate concentration in buffer.

    • Measure the absorbance of the ADC at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR:

    • The concentration of the antibody and the drug in the ADC sample can be calculated using the Beer-Lambert law and simultaneous equations:

      • A_280_ = (ε_Ab_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = ε_Drug_ * C_Drug_

    • The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug_ / C_Ab_.[3][23][]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_0 This compound Structure cluster_1 Key Properties Thiol Thiol Group (-SH) PEG12 PEG12 Spacer (12 Ethylene Glycol Units) Thiol->PEG12 Covalent Bond Acid Carboxylic Acid (-COOH) PEG12->Acid Covalent Bond Hydrophilicity Enhanced Hydrophilicity PEG12->Hydrophilicity Spacing Optimal Spacing & Reduced Steric Hindrance PEG12->Spacing PK Improved Pharmacokinetics PEG12->PK

Figure 1: Core attributes of the this compound linker.

G cluster_0 Amine Conjugation Workflow Thiol_PEG_Acid This compound Activated_Acid Activated Ester Thiol_PEG_Acid->Activated_Acid + EDC_NHS EDC / NHS EDC_NHS->Activated_Acid Amide_Conjugate Stable Amide Bond (Thiol-PEG12-Molecule) Activated_Acid->Amide_Conjugate + Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->Amide_Conjugate G cluster_1 Thiol Conjugation Workflow Thiol_PEG_Conjugate Thiol-PEG12-Molecule Thioether_Conjugate Stable Thioether Bond (Drug-PEG12-Molecule) Thiol_PEG_Conjugate->Thioether_Conjugate + Maleimide_Molecule Maleimide-activated Molecule (e.g., Drug) Maleimide_Molecule->Thioether_Conjugate G cluster_0 Signaling Pathway of a PEGylated ADC ADC Antibody-Drug Conjugate (with PEG12 spacer) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

An In-depth Technical Guide to Thiol-PEG12-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, nanotechnology, and drug delivery. This document details its physicochemical properties, core applications, and provides in-depth experimental protocols for its use.

Core Properties of this compound

This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts both functionality and favorable biochemical properties.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C27H54O14S[1][2][3]
Molecular Weight 634.77 g/mol [1][2]
CAS Number 1032347-93-5
Purity Typically >95% (HPLC)
Appearance Solid or viscous liquid
Storage Conditions -20°C, protected from moisture
Solubility Soluble in water, DMSO, DMF
Chemical Reactivity and Functionality

The utility of this compound stems from the orthogonal reactivity of its two terminal groups:

  • Thiol Group (-SH): The sulfhydryl group exhibits high affinity for noble metal surfaces, most notably gold, forming stable dative bonds. This makes it ideal for the functionalization of gold nanoparticles and surfaces. Additionally, the thiol group can react with maleimides, haloacetamides, and other thiols to form covalent thioether or disulfide bonds, respectively.

  • Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues in proteins. This reaction is commonly mediated by carbodiimide (B86325) chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Polyethylene Glycol (PEG) Spacer: The 12-unit PEG linker is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the resulting conjugates. It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.

Key Applications and Experimental Protocols

This compound is a cornerstone reagent in several advanced research and development areas. This section outlines its primary applications and provides detailed experimental protocols.

Functionalization of Gold Nanoparticles

This compound is extensively used to modify the surface of gold nanoparticles (AuNPs), imparting stability, biocompatibility, and further functional handles.

This protocol describes the surface modification of citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in an aqueous solution.

  • This compound.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Nuclease-free water.

  • Centrifuge and appropriate tubes.

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in nuclease-free water or PBS. The concentration will depend on the desired surface density on the AuNPs.

  • Ligand Exchange Reaction:

    • To the citrate-capped AuNP solution, add the this compound solution. A large molar excess of the thiol linker (e.g., 10,000:1 ratio of thiol to AuNP) is recommended to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for a minimum of 12 hours at room temperature with gentle stirring or rocking.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required speed and duration will vary depending on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes is a common starting point).

    • Carefully remove the supernatant, which contains unbound this compound and displaced citrate (B86180) ions.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of impurities.

  • Final Resuspension and Storage: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for your downstream application. Store at 4°C.

Formation of Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for gold surfaces allows for the spontaneous formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).

This protocol provides a step-by-step guide for creating a SAM of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer).

  • This compound.

  • 200 proof ethanol (B145695).

  • Concentrated Hydrochloric Acid (HCl) (for pH adjustment).

  • Nitrogen gas for drying.

  • Clean glass or polypropylene (B1209903) containers.

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. This can be achieved by rinsing with ethanol and water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used, but extreme caution must be exercised.

  • Preparation of Thiol Solution:

    • Prepare a dilute solution of this compound in 200 proof ethanol (typically 1-10 mM).

    • For carboxyl-terminated thiols, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This protonates the carboxylic acid groups and promotes a more ordered monolayer formation.

  • SAM Formation:

    • Immerse the clean gold substrate into the thiol solution in a clean container.

    • To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen and seal it.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage: Store the SAM-coated substrate in a clean, dry environment, such as a desiccator.

Bioconjugation to Proteins and Peptides

The carboxylic acid terminus of this compound can be used to covalently attach the linker to proteins, peptides, or other amine-containing biomolecules.

This protocol outlines the general procedure for conjugating the carboxylic acid group of this compound to primary amines on a protein.

Materials:

  • This compound.

  • Target protein with accessible primary amines (e.g., lysine residues).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Reaction buffer (e.g., MES buffer at pH 6.0 for activation, PBS at pH 7.4 for conjugation).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the activation buffer (e.g., MES, pH 6.0).

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound to the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.4). The molar ratio of the linker to the protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted linker and byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC). The protein-PEG conjugate will elute earlier than the smaller, unconjugated molecules.

    • Collect and pool the fractions containing the purified conjugate.

Application as a Linker in PROTACs

This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this context provides the necessary spacing and solubility for the PROTAC molecule.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Targeted_Drug_Delivery_Workflow cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization cluster_2 Targeted Delivery and Action Drug Therapeutic Drug DrugLoadedNP Drug-Loaded Nanoparticle Drug->DrugLoadedNP Nanoparticle Nanoparticle Core (e.g., Gold, Polymer) Nanoparticle->DrugLoadedNP FunctionalizedNP Functionalized Nanoparticle DrugLoadedNP->FunctionalizedNP Thiol Attachment ThiolPEG This compound ActivatedPEG Activated this compound (NHS-ester) ThiolPEG->ActivatedPEG EDC/NHS ActivatedPEG->FunctionalizedNP TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->FunctionalizedNP Amide Coupling SystemicCirculation Systemic Circulation FunctionalizedNP->SystemicCirculation TumorCell Tumor Cell (with overexpressed receptor) SystemicCirculation->TumorCell Targeting Ligand Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization DrugRelease Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow for a targeted drug delivery system using this compound.

SAM_Formation_Workflow Start Start: Clean Gold Substrate PrepareSolution Prepare this compound Solution (1-10 mM in Ethanol) Start->PrepareSolution AdjustpH Adjust pH to ~2 with HCl PrepareSolution->AdjustpH ImmerseSubstrate Immerse Substrate in Solution AdjustpH->ImmerseSubstrate Incubate Incubate for 24-48 hours (under inert atmosphere) ImmerseSubstrate->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Stream Rinse->Dry End End: SAM-Coated Substrate Dry->End

References

An In-Depth Technical Guide to Thiol-PEG12-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thiol-PEG12-acid, a heterobifunctional linker critical in the field of bioconjugation. It details its chemical properties, reaction mechanisms, and applications, with a focus on creating stable and effective bioconjugates for research and drug development.

Introduction to this compound

This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This discrete PEG (dPEG®) linker offers a defined chain length and molecular weight, ensuring uniformity in bioconjugation products.[2] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of proteins and peptides.[3][4]

The dual functionalities of this compound allow for orthogonal conjugation strategies. The thiol group readily reacts with maleimides, vinyl sulfones, and noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. These characteristics make it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery and diagnostics.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this linker.

PropertyValueReference(s)
Chemical Formula C27H54O14S
Molecular Weight 634.78 g/mol
Purity Typically >95%
Spacer Arm Length 39 atoms (46.8 Å)
Appearance Viscous oil or solid
Storage Conditions -20°C, desiccated

Core Bioconjugation Reactions and Mechanisms

This compound's utility stems from its two distinct reactive groups. Below are the primary conjugation chemistries and their mechanisms.

Thiol-Maleimide Conjugation

The reaction between a thiol and a maleimide (B117702) is a widely used method for site-specific bioconjugation, particularly for attaching linkers to cysteine residues in proteins.

Reaction Workflow:

Thiol_Maleimide_Workflow Protein_Cys Protein with Cysteine (-SH) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Protein_Cys->Conjugation Maleimide_Molecule Maleimide-activated Molecule Maleimide_Molecule->Conjugation Thioether_Bond Stable Thioether Bond Formation Conjugation->Thioether_Bond Purification Purification (e.g., SEC) Thioether_Bond->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

Caption: Workflow for Thiol-Maleimide Conjugation.

Stability Considerations: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. The stability of this bond is influenced by the local chemical environment and can be enhanced by subsequent hydrolysis of the succinimide (B58015) ring.

The following table summarizes stability data for the thiol-maleimide linkage under physiological conditions.

ParameterConditionHalf-lifeReference(s)
Thiol Exchange In presence of excess thiol (e.g., glutathione)Hours to days
Hydrolysis of Succinimide Ring Physiological pHCan be slow (days to weeks)
Stabilized (Ring-Opened) Conjugate Post-hydrolysisSignificantly increased (>2 years)
Carboxylic Acid-Amine Coupling

The carboxylic acid group of this compound can be activated to react with primary amines, forming a stable amide bond. This is a common method for conjugating molecules to lysine residues on proteins.

Reaction Workflow:

Amine_Coupling_Workflow Carboxyl_Molecule Molecule with Carboxylic Acid (-COOH) Activation Activation with EDC/NHS (pH 4.5-6.0) Carboxyl_Molecule->Activation Amine_Molecule Protein with Amine (-NH2) Coupling Amine Coupling (pH 7.2-8.0) Amine_Molecule->Coupling NHS_Ester NHS-activated Intermediate Activation->NHS_Ester NHS_Ester->Coupling Amide_Bond Stable Amide Bond Coupling->Amide_Bond Purification Purification (e.g., Dialysis, SEC) Amide_Bond->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

Caption: Workflow for Amine Coupling via EDC/NHS Chemistry.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., this compound) to a maleimide-activated protein.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 10 mM EDTA

  • Quenching Solution: 1 M N-ethylmaleimide in DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the maleimide-activated protein in conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in conjugation buffer to a final concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide over the initial amount of this compound and incubate for 15 minutes.

  • Purify the conjugate using size-exclusion chromatography to remove excess linker and byproducts.

  • Characterize the conjugate using appropriate analytical methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

Protocol for EDC/NHS-Mediated Amine Coupling

This protocol outlines the conjugation of the carboxylic acid group of this compound to a primary amine on a protein.

Materials:

  • Protein with primary amines

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., dialysis or desalting column)

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add a 1.5- to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the protein in Coupling Buffer.

  • Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the conjugate using dialysis or a desalting column to remove non-reacted linker and byproducts.

  • Characterize the conjugate using appropriate analytical techniques.

Applications and Signaling Pathways

This compound is a key component in the construction of complex biotherapeutics. Below are two prominent examples of its application.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker like this compound connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen, such as HER2 in breast cancer.

HER2_Signaling_ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_adc_moa ADC Mechanism of Action ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Dimerization & Activation ADC_Internalization Internalization HER2->ADC_Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ADC_Internalization->Endosome

Caption: HER2 Signaling Pathway and ADC Mechanism of Action.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PEG12 linker can be used to connect the target-binding and E3 ligase-binding moieties.

EGFR_PROTAC cluster_components PROTAC Components cluster_cellular Cellular Environment EGFR_ligand EGFR Ligand PEG12_linker PEG12 Linker EGFR EGFR Protein EGFR_ligand->EGFR Binds E3_ligand E3 Ligase Ligand E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase Binds Ternary_complex Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary_complex Downstream_signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Downstream_signaling E3_ligase->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation EGFR Degradation Proteasome->Degradation Degradation->Downstream_signaling Inhibits Cell_proliferation Cell Proliferation Downstream_signaling->Cell_proliferation

Caption: Mechanism of an EGFR-Targeting PROTAC.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure and dual-functional nature enable the precise construction of complex biomolecules with enhanced properties. A thorough understanding of its chemical reactivity and the stability of the resulting linkages is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a foundational understanding for researchers to effectively utilize this compound in their bioconjugation strategies.

References

Methodological & Application

Application Notes and Protocols for Attaching Thiol-PEG12-acid to Amine Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent attachment of Thiol-PEG12-acid to amine-functionalized surfaces. This procedure is critical for a variety of applications, including the development of biocompatible materials, biosensors, and targeted drug delivery systems. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific protein adsorption, while the terminal thiol and carboxylic acid groups allow for versatile bioconjugation strategies.[1][2]

The primary method for achieving this conjugation is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4] This process involves the activation of the carboxylic acid group on the this compound by EDC, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate readily couples with primary amines on the surface to form a stable amide bond.[]

Key Experimental Parameters

Successful immobilization of this compound onto an amine surface is dependent on several critical parameters, which are summarized in the table below. Optimization of these parameters may be necessary for specific substrates and applications.

ParameterRecommended Range/ValueNotes
Activation Buffer pH 4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. MES buffer is commonly used.
Coupling Buffer pH 7.2 - 8.5The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is a suitable choice.
EDC Concentration 2 - 10 mMThe optimal concentration may vary depending on the concentration of the PEG linker.
NHS/Sulfo-NHS Concentration 5 - 25 mMA slight molar excess of NHS to EDC is often used to improve the stability of the active intermediate.
This compound Concentration 1 - 10 mg/mLThe concentration can be adjusted to control the grafting density on the surface.
Reaction Time (Activation) 15 - 30 minutesA short incubation time is typically sufficient for the activation of the carboxylic acid.
Reaction Time (Coupling) 2 hours - OvernightThe coupling reaction time can be varied to achieve the desired surface coverage. A common duration is 2 hours at room temperature.
Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.
Quenching Reagent Hydroxylamine, Tris, or GlycineUsed to deactivate any unreacted NHS esters and prevent further reactions.

Experimental Protocol

This protocol outlines a two-step process for the covalent attachment of this compound to an amine-functionalized surface.

Materials and Reagents
  • This compound

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (optional)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Store any unused solution under an inert gas at -20°C.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare aqueous solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. For example, prepare a 100 mg/mL solution of each. These reagents are moisture-sensitive and should be handled accordingly.

2. Activation of this compound:

  • Dilute the this compound stock solution to the desired final concentration in Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A common molar ratio is a slight excess of NHS to EDC, and a molar excess of both relative to the PEG linker.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

3. Coupling to the Amine Surface:

  • Wash the amine-functionalized substrate with DI water or an appropriate buffer to remove any contaminants.

  • Immerse the amine-functionalized substrate in the activated this compound solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation.

4. Quenching and Washing:

  • Remove the substrate from the reaction solution.

  • To quench the reaction and deactivate any unreacted NHS esters, immerse the substrate in the Quenching Solution for 15-30 minutes.

  • Wash the substrate thoroughly with the Washing Buffer (optional) and then with DI water to remove any non-covalently bound PEG molecules and reaction byproducts.

  • Dry the functionalized surface under a stream of inert gas (e.g., nitrogen or argon).

5. Storage:

  • Store the modified substrate in a desiccator or under vacuum until further use to prevent degradation of the thiol group.

Characterization of the Modified Surface

Several techniques can be employed to confirm the successful attachment of this compound to the amine surface:

  • Contact Angle Goniometry: Successful PEGylation will result in a more hydrophilic surface, leading to a decrease in the water contact angle.

  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR): The appearance of characteristic peaks for the amide bond and the PEG backbone can confirm the covalent attachment.

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition of the surface and confirm the presence of sulfur from the thiol group and nitrogen from the newly formed amide bond.

  • Atomic Force Microscopy (AFM): Can be used to visualize changes in surface morphology and roughness following PEGylation.

Diagrams

Chemical Reaction Pathway

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxylic_Acid Thiol-PEG12-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Amine Surface Amine_Surface Amine Surface (-NH2)

Caption: Chemical reaction pathway for EDC/NHS coupling of this compound to an amine surface.

Experimental Workflow

Start Start Reagent_Prep Prepare this compound, EDC, and NHS solutions Start->Reagent_Prep Activation Activate this compound with EDC and NHS (15-30 min) Reagent_Prep->Activation Coupling Incubate activated PEG with amine surface (2h - overnight) Activation->Coupling Quench Quench reaction with Tris or Hydroxylamine (15-30 min) Coupling->Quench Wash Wash surface with PBS and DI water Quench->Wash Dry Dry surface under inert gas Wash->Dry Characterize Characterize modified surface (Contact Angle, ATR-FTIR, etc.) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for attaching this compound to an amine surface.

References

Application Notes and Protocols for Thiol-PEG12-acid in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG12-acid as a versatile heterobifunctional linker in the development of advanced drug delivery systems. Detailed protocols for the functionalization of various nanoparticle platforms and relevant characterization techniques are included to facilitate practical implementation in a research setting.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit PEG spacer. This distinct chemical structure provides a valuable tool for bioconjugation, enabling the connection of different molecules and materials for the development of sophisticated drug delivery vehicles. The thiol group exhibits a strong affinity for noble metal surfaces like gold and can readily react with maleimide (B117702) groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or small molecule drugs. The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often reducing non-specific protein binding and improving circulation times in vivo.[1][2][3][4]

Key Applications in Drug Delivery

This compound is instrumental in several key areas of drug delivery system development:

  • Nanoparticle Functionalization: The thiol group allows for the stable anchoring of the linker to the surface of gold nanoparticles (AuNPs), quantum dots, and other metallic nanoparticles. This functionalization provides a platform for the subsequent attachment of targeting ligands or therapeutic agents.[1][5][6]

  • Liposome (B1194612) and Polymeric Nanoparticle Surface Modification: The carboxylic acid end of the linker can be conjugated to amine-functionalized lipids or polymers to incorporate the thiol-PEG moiety onto the surface of liposomes and polymeric nanoparticles. This allows for the attachment of thiol-reactive molecules.

  • Bioconjugation and Drug Attachment: The carboxylic acid can be activated to conjugate amine-containing drugs, peptides, or proteins. Alternatively, the thiol group can be used to attach maleimide-activated molecules. This versatility allows for the creation of a wide range of drug-carrier conjugates.[2][4]

  • Targeted Drug Delivery: By conjugating targeting ligands such as antibodies (e.g., Trastuzumab, Cetuximab) or peptides to the nanoparticle surface via the this compound linker, the drug delivery system can be directed to specific cell types or tissues, enhancing therapeutic efficacy and reducing off-target effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing thiol-PEG linkers in drug delivery systems. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, nanoparticle types, and analytical methods.

Table 1: Drug Loading Content and Encapsulation Efficiency

Nanoparticle TypeDrugLinker TypeDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Gold NanoparticlesDoxorubicin (B1662922)Thiol-PEG23Not Reported[1]
Gold NanoparticlesPaclitaxelThiol-PEG1000Not ReportedNot Reported[7]
LiposomesDoxorubicinDSPE-PEG2000Not Reported~90[8]
PLGA NanoparticlesIbuprofenPLGA-PEG-NH2Not Reported76 ± 3[9]

Table 2: Hydrodynamic Size of Nanoparticles Before and After Functionalization

Nanoparticle TypeInitial Size (nm)FunctionalizationFinal Size (nm)Reference
Gold Nanoparticles~15mPEG5000-SHNot specified increase[10]
Gold Nanoparticles20Thiol Ligands~100[11]
Liposomes112.5 ± 10.3Gold Nanoparticle Loading177.3 ± 33.9[12]
PLGA-PEG-COOH Nanoparticles~160Trastuzumab Conjugation~172[4]

Table 3: In Vivo Tumor Growth Inhibition

| Nanoparticle Formulation | Animal Model | Tumor Type | Dose | Tumor Suppression (%) | Reference | | --- | --- | --- | --- | --- | | Doxorubicin-loaded Gold Nanoparticles | Mice | Fibrosarcoma | 2.5 mg/kg Doxorubicin | ~81 |[13] | | Free Doxorubicin | Mice | Fibrosarcoma | 2.5 mg/kg | ~48 |[13] | | MMP-2 cleavable Doxorubicin-Liposomes | C26 tumor-bearing mice | Colorectal Cancer | Not Specified | Enhanced survival benefit |[14] | | Free Doxorubicin | C26 tumor-bearing mice | Colorectal Cancer | Not Specified | Lower survival benefit |[14] |

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of citrate-capped AuNPs with this compound via ligand exchange.

Materials:

  • Citrate-capped AuNPs (e.g., 20 nm) in aqueous solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DI water or PBS. The concentration will depend on the desired surface coverage.

  • Ligand Exchange Reaction:

    • To a solution of citrate-capped AuNPs, add the this compound solution. A molar excess of the thiol linker is typically used to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing unbound linker.

    • Resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound this compound.

  • Characterization:

    • Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the stability of the functionalized AuNPs in various buffers and media.

Protocol 2: Conjugation of a Targeting Antibody to this compound Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of an antibody to the carboxylic acid terminus of the this compound linker on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Targeting antibody (e.g., Trastuzumab)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Resuspend the this compound functionalized nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the carboxylic acid groups on the nanoparticle surface is recommended.

    • React for 15-30 minutes at room temperature with gentle mixing.

  • Antibody Conjugation:

    • Immediately after activation, centrifuge the nanoparticles to remove excess EDC and NHS.

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Add the targeting antibody to the activated nanoparticle suspension. The molar ratio of antibody to nanoparticles should be optimized for the specific application.

    • React for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to deactivate any remaining active NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-conjugated nanoparticles from unconjugated antibody and other reagents by dialysis against PBS.

  • Characterization:

    • Confirm successful antibody conjugation using techniques such as SDS-PAGE, Western Blot, or ELISA.

    • Measure the change in hydrodynamic diameter and zeta potential using DLS.

Protocol 3: Formulation of this compound Modified Liposomes

This protocol describes the preparation of liposomes incorporating a lipid-PEG-thiol conjugate.

Materials:

  • Phospholipids (B1166683) (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)-Maleimide (will react with the thiol group of this compound)

  • This compound

  • Chloroform (B151607)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the phospholipids and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the Hydration Buffer by vortexing or gentle shaking.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.

  • Conjugation of this compound:

    • Add a solution of this compound to the pre-formed maleimide-functionalized liposomes.

    • Incubate the mixture at room temperature for several hours to allow the thiol-maleimide reaction to proceed.

  • Purification:

    • Remove unconjugated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the liposome size, polydispersity index, and zeta potential using DLS.

    • Quantify the amount of conjugated this compound.

Visualizations

experimental_workflow cluster_np Nanoparticle Core cluster_functionalization Functionalization cluster_conjugation Bioconjugation cluster_final Final Drug Delivery System NP Gold Nanoparticle or Liposome Linker This compound NP->Linker Thiolation or Amide Coupling Drug Therapeutic Drug (e.g., Doxorubicin) Linker->Drug Amide Coupling (EDC/NHS) Ligand Targeting Ligand (e.g., Antibody) Linker->Ligand Amide Coupling (EDC/NHS) DDS Targeted Nanoparticle Drug Conjugate Drug->DDS Ligand->DDS

Caption: General workflow for developing a targeted drug delivery system.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation DDS Trastuzumab-Conjugated Nanoparticle DDS->HER2 Binding & Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HER2 signaling pathway by a targeted nanoparticle.

References

Application Notes and Protocols for Thiol-PEG12-acid Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG12-acid Linker for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cellular permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.[2][3]

The this compound linker is a bifunctional polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for PROTAC synthesis. The PEG component, with 12 ethylene (B1197577) glycol units, enhances the hydrophilicity and bioavailability of the PROTAC molecule.[4][5] The terminal carboxylic acid and thiol groups provide orthogonal handles for the sequential or convergent attachment of the POI and E3 ligase ligands.

Data Presentation: Efficacy of PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation efficiency of PROTACs synthesized with PEG linkers targeting key signaling pathways. While the exact linker length may vary in the cited studies, these data provide a strong indication of the potency achievable with PEGylated PROTACs.

Table 1: Degradation of KRAS G12C by VHL-recruiting PROTACs with PEG Linkers

CompoundDC50 (µM)Dmax (%)Cell LineReference
LC-20.25 - 0.76>50NCI-H23 (heterozygous)[6]
RP03707Sub-nanomolar>90AsPc-1[7]

Table 2: Degradation of Estrogen Receptor-α (ERα) by VHL-recruiting PROTACs with PEG Linkers

LinkerConcentration (µM)ERα Degradation (%)Reference
Various PEG linkers1Potent Degradation[8]

Table 3: Degradation of Androgen Receptor (AR) by PROTACs with PEG Linkers

CompoundPSA Decline ≥50%Patient CohortReference
ARV-76643%mCRPC with AR LBD mutations[9]

Signaling Pathways Targeted by PEGylated PROTACs

PROTACs with PEG linkers have been successfully developed to target key proteins in various disease-related signaling pathways. Below are diagrams of three such pathways, illustrating the intervention point of the PROTAC.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (e.g., KRAS, ERα, AR) PROTAC PROTAC (this compound linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI ubiquitinates Ub Ubiquitin Ub->POI Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments results in KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS induces degradation AR_ER_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen_Estrogen Androgen / Estrogen AR_ER Androgen Receptor (AR) / Estrogen Receptor (ER) Androgen_Estrogen->AR_ER binds ARE_ERE ARE / ERE AR_ER->ARE_ERE translocates & binds DNA PROTAC AR/ER PROTAC PROTAC->AR_ER induces degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE_ERE->Gene_Transcription PROTAC_Synthesis_Workflow cluster_sequential Sequential Synthesis cluster_convergent Convergent Synthesis A1 POI-Ligand-Maleimide A3 POI-Linker-Acid A1->A3 Thiol-Maleimide Ligation A2 This compound A2->A3 A5 Final PROTAC A3->A5 Amide Bond Formation A4 E3-Ligand-Amine A4->A5 B1 POI-Ligand-Maleimide B4 POI-Linker B1->B4 Thiol-Maleimide Ligation B2 This compound B2->B4 B5 E3-Linker B2->B5 Amide Bond Formation B3 E3-Ligand-Amine B3->B5 B6 Final PROTAC B4->B6 Final Coupling B5->B6

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) with Thiol-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG12-acid. This compound is a heterobifunctional linker ideal for modifying noble metal surfaces, particularly gold. The thiol (-SH) group exhibits a strong affinity for gold, facilitating the spontaneous formation of a dense, ordered monolayer. The terminal carboxylic acid (-COOH) group provides a versatile anchor point for the covalent immobilization of biomolecules, making it highly suitable for applications in biosensor development, drug delivery systems, and creating non-fouling surfaces.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound for surface functionalization.

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that form spontaneously through the chemisorption of functionalized long-chain molecules onto a substrate surface.[3][4] The use of alkanethiols on gold substrates is one of the most extensively studied SAM systems due to the strong, stable gold-sulfur bond (approx. 45 kcal/mol) and the high degree of order achievable.[1][5]

This compound is a molecule featuring three key components:

  • Thiol (-SH) Group: The headgroup that covalently anchors the molecule to gold or other noble metal surfaces.[1][6]

  • Polyethylene Glycol (PEG) Spacer (12 units): A flexible, hydrophilic chain that reduces non-specific protein binding, increases aqueous solubility, and provides steric stabilization.[1][7]

  • Carboxylic Acid (-COOH) Group: A terminal functional group that can be readily activated for covalent coupling to amine-containing molecules such as proteins, peptides, or small molecule drugs.[1][2]

These properties make this compound an exemplary choice for creating biocompatible and functionalizable surfaces for a wide range of applications, including biosensors, nanoparticle functionalization, and platforms for studying cellular adhesion.[1][8]

Physicochemical Properties and Data

The successful formation and application of this compound SAMs rely on understanding its fundamental properties.

PropertyValueSource
Chemical Formula C27H54O14S[2]
Molecular Weight ~634.8 g/mol [1][2][6]
Purity (Typical) >95% (as determined by HPLC)[1][2][6]
Appearance Varies (consult supplier data sheet)N/A
Thiol (-SH) Group Reacts with maleimides and metal surfaces (Au, Ag, Cu).[1][3][6]
Carboxylic Acid (-COOH) Group Reacts with primary amines via activators (e.g., EDC/NHS).[1][2]

Principle of SAM Formation on Gold

The formation of a this compound SAM on a gold substrate is a two-step process driven by the strong affinity of sulfur for gold.

  • Chemisorption: When a clean gold substrate is exposed to a dilute solution of this compound, the thiol headgroups chemisorb onto the surface. This involves an oxidative addition of the S-H bond to the gold, forming a strong gold-thiolate (Au-S) bond.[5][9]

  • Self-Organization: Initially, the molecules may lie parallel to the surface. As surface coverage increases, lateral van der Waals forces between the PEG chains cause the molecules to orient into a densely packed, ordered, and upright conformation, minimizing free energy.[3][5]

The following diagram illustrates the general workflow for creating a functionalized surface using this compound.

G cluster_prep Phase 1: SAM Formation cluster_func Phase 2: Surface Functionalization A Clean Gold Substrate B Prepare this compound Solution (e.g., 1 mM in Ethanol) A->B C Immerse Substrate (24-48 hours) B->C D Rinse with Solvent (Ethanol) C->D E Dry with Nitrogen Stream D->E F This compound SAM on Gold E->F G Activate -COOH Groups (EDC/NHS) F->G Proceed to Functionalization H Immobilize Amine-Containing Ligand (e.g., Antibody, Peptide) G->H I Block Unreacted Sites (e.g., Ethanolamine) H->I J Functionalized Biosensor Surface I->J

Caption: Workflow for SAM formation and subsequent surface functionalization.

Detailed Experimental Protocols

A clean environment is critical for preparing high-quality SAMs. Avoid exposure to contaminants like silanes, iodine, or dust.[10]

Protocol 1: Gold Substrate Preparation

Goal: To obtain an atomically clean gold surface for reproducible SAM formation.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti or Cr adhesion layer).[10]

  • Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm).

  • 200 proof ethanol (B145695).

  • Nitrogen gas (high purity).

  • Glass or polypropylene (B1209903) containers.[10]

Procedure:

  • Place gold substrates in a clean glass container.

  • Carefully add Piranha solution to fully immerse the substrates. Let them soak for 10-15 minutes.

  • Decant the Piranha solution into an appropriate waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water (at least 5-6 times).

  • Rinse the substrates with 200 proof ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately for SAM formation to prevent atmospheric contamination.[3]

Protocol 2: this compound SAM Formation

Goal: To form a densely packed monolayer of this compound on the clean gold substrate.

Materials:

  • This compound.

  • 200 proof ethanol (or another suitable solvent that dissolves the thiol).[3]

  • Concentrated HCl.

  • Clean, sealable containers (e.g., scintillation vials).

  • Tweezers for handling substrates.

Procedure:

  • Prepare a 1 mM solution of this compound in 200 proof ethanol.

  • Since this is a carboxy-terminated thiol, adjust the pH of the solution to ~2 by adding a few drops of concentrated HCl. This protonates the carboxylate groups, preventing electrostatic repulsion and promoting better monolayer packing.[10]

  • Place the clean, dry gold substrates into individual sealable containers.

  • Add the thiol solution to each container, ensuring the substrates are fully submerged.

  • To minimize oxidation of the thiol groups, reduce the headspace in the container and backfill with nitrogen gas before sealing.[10]

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[10]

  • After incubation, remove the substrates with clean tweezers.

  • Rinse each substrate thoroughly with a stream of fresh 200 proof ethanol for 15-20 seconds to remove any non-chemisorbed molecules.[10]

  • Sonicate the samples in fresh ethanol for 1-2 minutes to remove loosely bound molecules.[10]

  • Perform a final rinse with ethanol and dry the substrates under a gentle stream of nitrogen gas.

  • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator backfilled with nitrogen).[10]

Characterization of this compound SAMs

Characterization is essential to confirm the successful formation, quality, and properties of the SAM.

Contact Angle Goniometry

This technique measures the wettability of the surface. A bare gold surface is moderately hydrophilic, while a successful SAM with a PEG-terminated surface will be highly hydrophilic.

Protocol:

  • Place a 1-5 µL droplet of DI water onto the SAM-coated surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Take measurements at multiple points on the surface to ensure uniformity.

SurfaceExpected Advancing Water Contact Angle (θ)Rationale
Bare Gold30° - 50°Moderately hydrophilic due to surface oxides and contaminants.[11]
This compound SAM< 20°The hydrophilic nature of the PEG chains creates a highly wettable surface.[12]
Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of the monolayer by measuring the change in polarization of reflected light.

Protocol:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.[13][14]

  • After SAM formation, measure the parameters of the coated substrate.

  • Model the data using a three-phase system (air/SAM/gold) to calculate the effective thickness of the organic layer. A refractive index of ~1.45 is typically assumed for organic monolayers.

ParameterExpected ValueRationale
SAM Thickness 5 - 7 nmCorresponds to the approximate length of the this compound molecule in a tilted, near-upright orientation.
X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical bonding states at the surface, confirming the presence of the SAM and the integrity of its functional groups.[15]

Protocol:

  • Acquire a survey scan to identify all elements present on the surface.

  • Perform high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions.

  • Deconvolute the high-resolution spectra to identify different chemical states.

Element / RegionExpected Binding Energy (eV)Interpretation
Au 4f ~84.0 (Au 4f₇/₂)Signal from the underlying gold substrate.[15]
S 2p ~162.0 (S 2p₃/₂)Confirms the presence of sulfur covalently bound to the gold surface (gold-thiolate bond).[16][17]
~163.5 (S 2p₃/₂)May indicate the presence of unbound or physisorbed thiol.[16]
~168.0 (S 2p₃/₂)Indicates oxidized sulfur species (e.g., sulfonates), suggesting potential monolayer degradation.[7][16]
C 1s ~285.0 eVAliphatic carbon in the PEG chain (C-C, C-H).
~286.5 eVEther carbon in the PEG chain (C-O).
~289.0 eVCarboxyl carbon (-COOH).
O 1s ~532.8 eVOxygen in the PEG ether linkages (C-O-C).
~531.5 eV & ~533.5 eVCarbonyl (C=O) and hydroxyl (C-OH) oxygen in the carboxyl group, respectively.

Applications in Biosensor Development

The terminal carboxylic acid groups on the this compound SAM provide a platform for covalently attaching biomolecules, such as antibodies or enzymes, for biosensor applications.[1][18] The most common method involves activation with EDC and NHS.

G SAM This compound SAM (-COOH Surface) Activated Activated NHS-Ester Surface SAM->Activated + EDC/NHS Coupled Covalently Coupled Biomolecule (Stable Amide Bond) Activated->Coupled Biomolecule Primary Amine on Biomolecule (e.g., Antibody -NH2) Biomolecule->Coupled Detection Target Analyte Binding Coupled->Detection Analyte Introduction

Caption: Pathway for immobilizing a biomolecule onto a this compound SAM.

Protocol 3: Covalent Immobilization of a Protein

Goal: To attach a protein to the SAM surface via amide bond formation.

Materials:

  • SAM-coated substrate (from Protocol 2).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysulfosuccinimide (NHS or Sulfo-NHS).

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5).

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4).

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5).

  • Washing buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

  • Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS-ester.[19]

  • Rinse the substrate with Activation Buffer to remove excess EDC/NHS.

  • Immediately immerse the activated substrate in the protein solution (e.g., 10-100 µg/mL) for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS-esters to form stable amide bonds.

  • Rinse the substrate with the washing buffer to remove non-covalently bound protein.

  • Immerse the substrate in the blocking solution for 15-30 minutes to deactivate any remaining NHS-esters and prevent subsequent non-specific binding.

  • Rinse thoroughly with washing buffer and then DI water.

  • Dry under a gentle stream of nitrogen. The surface is now ready for use in binding assays.

References

Application Notes and Protocols: Thiol-PEG12-acid Reaction with Maleimides for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase circulation half-life, and reduce immunogenicity.[1][2][3][4] The thiol-maleimide reaction is a popular bioconjugation method due to its high selectivity for cysteine residues under mild, physiological conditions, resulting in a stable thioether bond.[5][6][7]

This document provides detailed application notes and protocols for the labeling of proteins using a discrete Thiol-PEG12-acid linker and a maleimide-functionalized molecule. The use of a discrete PEG (dPEG®) linker, such as this compound, offers the advantage of a single molecular weight compound, ensuring homogeneity of the final conjugate, which is a critical aspect for therapeutic applications and regulatory compliance.[3][8]

Reaction Principle

The core of this labeling strategy is the Michael addition reaction between the thiol group (-SH) of the this compound and the carbon-carbon double bond of the maleimide (B117702) ring. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[5][6] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while primary amines (like those on lysine (B10760008) residues) are typically protonated and less reactive.[9] The resulting thioether linkage is generally stable, although its stability can be influenced by factors such as the surrounding chemical environment.[10][11][12][13]

Quantitative Data Summary

The efficiency and outcome of the labeling reaction are dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data gathered from various studies on thiol-maleimide conjugation.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Above pH 7.5, reactivity with amines can occur, and maleimide hydrolysis increases.[5][6][9]
Maleimide:Protein Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.[5][14]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient labeling.[6][7][14]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (typically 2 hours), while 4°C reactions are slower (overnight) and may be preferable for sensitive proteins.[5][6][9]
Reaction Time 2 hours to overnightDependent on the reaction temperature and the specific reactants.[5][6][9]

Table 2: Purification and Characterization Parameters

TechniquePurposeKey Considerations
Size-Exclusion Chromatography (SEC) Removal of unreacted PEG-linker and maleimide reagent.Effective for separating molecules based on size. Can resolve PEGylated species from unreacted protein.[2][][16]
Ion-Exchange Chromatography (IEX) Separation of protein species with different degrees of PEGylation.PEGylation can alter the surface charge of the protein, allowing for separation of mono-, di-, and poly-PEGylated forms.[2][]
Hydrophobic Interaction Chromatography (HIC) Separation of PEGylated isomers.Takes advantage of changes in hydrophobicity upon PEGylation.[2][]
SDS-PAGE Qualitative and quantitative analysis of conjugation.PEGylated proteins exhibit a shift in apparent molecular weight. Note that some loss of the PEG chain has been observed under certain SDS-PAGE conditions.[10][16][17]
Mass Spectrometry (MS) Confirmation of conjugation and determination of the degree of labeling.Provides precise mass information of the final conjugate.[8]

Experimental Protocols

Materials
  • Thiol-containing protein

  • This compound

  • Maleimide-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), deoxygenated.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.

  • Purification column (e.g., Sephadex G-25, or appropriate IEX or HIC column).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

Protocol 1: Two-Step Protein Labeling with this compound and Maleimide

This protocol is for proteins that do not have a free thiol group and require the introduction of one using the this compound linker. This involves first reacting the acid group of the PEG linker with an amine on the protein, followed by the reaction of the newly introduced thiol with a maleimide.

Step 1: Activation of Protein with this compound

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Activate the carboxylic acid of this compound using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).

    • Add the activated this compound to the protein solution at a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess this compound and coupling reagents by size-exclusion chromatography or dialysis.

Step 2: Labeling of Thiolated Protein with Maleimide

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[5][6][14]

  • Labeling Reaction:

    • To the purified thiol-activated protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent.[5][7][14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[5][6][9]

  • Quenching (Optional): Add a small molar excess of a low molecular weight thiol (e.g., L-cysteine) to quench any unreacted maleimide.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove unreacted maleimide and quenching reagent.[5][6][7] Further purification by IEX or HIC may be necessary to separate species with different degrees of labeling.[2][]

Protocol 2: Direct Labeling of Cysteine-Containing Proteins with Maleimide-PEG12-acid

This protocol is for proteins that already contain one or more free cysteine residues.

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in deoxygenated reaction buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[5][6][14]

    • Optional Reduction Step: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5][6][14] It is not necessary to remove TCEP before adding the maleimide reagent.[9]

  • Maleimide-PEG12-acid Preparation: Prepare a 10 mM stock solution of Maleimide-PEG12-acid in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the Maleimide-PEG12-acid stock solution to the protein solution to achieve a 10-20 fold molar excess.[5][14]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][6][9]

  • Purification: Purify the conjugate as described in Protocol 1, Step 2.4.

Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL can be determined spectrophotometrically if the maleimide reagent has a chromophore. Alternatively, mass spectrometry can provide a precise determination of the number of PEG linkers attached to the protein.[8]

  • Purity: Assessed by SDS-PAGE, SEC-HPLC, and/or IEX-HPLC.[2][][16]

  • Stability: The stability of the thioether bond can be assessed by incubating the conjugate under relevant physiological conditions (e.g., in plasma or in the presence of other thiols like glutathione) and monitoring for degradation or retro-Michael reaction over time.[11][12]

Mandatory Visualizations

G cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol) Conjugate Protein-S-PEG12-R (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide-PEG12-R Maleimide->Conjugate

Caption: Reaction scheme of Thiol-Maleimide conjugation.

G start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) start->prep_protein optional_reduce 2. Optional: Reduce Disulfides (10x molar excess TCEP, 30 min) prep_protein->optional_reduce prep_maleimide 3. Prepare Maleimide-PEG12-acid (10 mM in DMSO/DMF) optional_reduce->prep_maleimide reaction 4. Conjugation Reaction (10-20x molar excess, 2h RT or O/N 4°C) prep_maleimide->reaction purification 5. Purification (SEC, IEX, or HIC) reaction->purification characterization 6. Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Caption: Experimental workflow for protein labeling.

References

Quantitative Analysis of Thiol-PEG12-acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG12-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification. Its structure comprises a thiol group (-SH) for covalent attachment to specific biomolecules or surfaces, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a carboxylic acid (-COOH) for subsequent conjugation to amine-containing molecules.[1] Accurate quantitative analysis of the conjugation process is critical for ensuring the quality, efficacy, and safety of the final product.

These application notes provide detailed protocols for the quantitative analysis of this compound conjugation, catering to researchers, scientists, and professionals in drug development. The methodologies covered include spectroscopic and chromatographic techniques to determine conjugation efficiency, characterize the resulting conjugates, and quantify unreacted materials.

Key Applications of this compound Conjugation

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be conjugated to a drug, while the thiol group attaches to cysteine residues on an antibody.

  • Surface Modification: The thiol group can bind to gold or other metal surfaces, presenting a carboxylic acid functionality for further modification of nanoparticles or biosensors.[2][3]

  • PROTACs: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic proteins and peptides.[4]

Quantitative Analysis Methodologies

A variety of analytical techniques can be employed to quantify the extent of this compound conjugation. The choice of method depends on the nature of the molecule it is being conjugated to (e.g., protein, nanoparticle, small molecule), the available instrumentation, and the specific information required.

Summary of Quantitative Methods
MethodPrincipleApplicationAdvantagesLimitations
Ellman's Assay Colorimetric quantification of free sulfhydryl groups.[5][6][7]Determination of unreacted thiol groups after conjugation.Simple, rapid, and cost-effective.Indirect measurement of conjugation; potential interference from other reducing agents.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of molecules based on hydrophobicity.Quantification of unreacted this compound and the conjugated product.[8][9]High resolution and sensitivity; allows for simultaneous quantification of multiple components.Requires method development; may require a chromophore for UV detection.
Size-Exclusion Chromatography (SEC) Separation of molecules based on size.Analysis of protein or nanoparticle conjugates to determine the degree of PEGylation.Provides information on aggregation and purity.Lower resolution for small mass changes.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Precise mass determination of the conjugate to confirm conjugation and determine the degree of labeling.[10][11][12]High accuracy and sensitivity; provides detailed structural information.Can be complex to interpret for heterogeneous samples; requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei.Structural confirmation and quantification of PEGylation.[13][14][15][16][17]Provides detailed structural information; can be used for absolute quantification.Lower sensitivity compared to MS; can be complex for large biomolecules.

Experimental Protocols

Protocol 1: Quantification of Unreacted Thiols using Ellman's Assay

This protocol determines the amount of free thiol groups remaining in a solution after a conjugation reaction. This is an indirect measure of conjugation efficiency.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Sample from the conjugation reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer to prepare the Ellman's Reagent Solution.[5]

    • Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. Perform serial dilutions to create standards ranging from 0 to 1.5 mM.[5]

  • Assay:

    • To each well of a 96-well plate, add 50 µL of either the cysteine standard or the diluted reaction sample.

    • Add 200 µL of the Ellman's Reagent Solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[5][7]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the reaction sample from the standard curve.

    • Calculate the conjugation efficiency using the following formula:

      • Conjugation Efficiency (%) = (1 - (Moles of free thiol in sample / Initial moles of thiol)) * 100

Ellmans_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare DTNB Solution & Cysteine Standards add_samples Add Standards & Samples to 96-well Plate reagent_prep->add_samples add_dtnb Add DTNB Solution add_samples->add_dtnb incubate Incubate 15 min add_dtnb->incubate read_abs Read Absorbance at 412 nm incubate->read_abs std_curve Generate Standard Curve read_abs->std_curve calc_thiol Calculate Free Thiol Concentration std_curve->calc_thiol calc_eff Calculate Conjugation Efficiency calc_thiol->calc_eff

Caption: Workflow for quantifying free thiols using Ellman's Assay.

Protocol 2: Analysis of Conjugation by Reverse-Phase HPLC (RP-HPLC)

This protocol allows for the separation and quantification of the unreacted this compound and the conjugated product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample from the conjugation reaction, quenched and filtered

Procedure:

  • Sample Preparation:

    • If necessary, quench the conjugation reaction (e.g., by adding excess N-ethylmaleimide if a maleimide (B117702) is used for conjugation).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm (for peptide bonds) or a wavelength specific to a chromophore in the conjugate.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to the unreacted this compound and the conjugated product based on their retention times (the conjugate will typically be more retained).

    • Create a standard curve for the this compound to quantify the amount of unreacted starting material.

    • Calculate the conjugation yield by comparing the peak area of the product to the initial amount of the limiting reactant.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis quench Quench Reaction filter_sample Filter Sample (0.22 µm) quench->filter_sample inject Inject Sample onto C18 Column filter_sample->inject separate Separate using Gradient Elution inject->separate detect Detect at 220 nm separate->detect identify_peaks Identify Peaks (Reactant & Product) detect->identify_peaks integrate_areas Integrate Peak Areas identify_peaks->integrate_areas calculate_yield Calculate Conjugation Yield integrate_areas->calculate_yield

Caption: Workflow for RP-HPLC analysis of a conjugation reaction.

Protocol 3: Characterization of Conjugates by Mass Spectrometry (ESI-MS)

This protocol is for confirming the identity and determining the degree of conjugation of a protein with this compound.

Materials:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Desalting column (e.g., C4 ZipTip)

  • Sample of the purified conjugate

  • Solvents for desalting (e.g., 0.1% formic acid in water, 50% acetonitrile/0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Purify the conjugate from unreacted this compound using size-exclusion chromatography or dialysis.

    • Desalt the purified conjugate using a desalting column according to the manufacturer's protocol. This is crucial for obtaining a good quality spectrum.

  • MS Analysis:

    • Infuse the desalted sample into the ESI-MS.

    • Acquire the mass spectrum over a suitable m/z range for the expected mass of the conjugate.

    • Use appropriate instrument settings for intact protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Compare the observed mass of the conjugate to the theoretical mass of the unconjugated protein. The mass difference should correspond to the mass of the attached this compound molecules (MW: 634.78 g/mol ).

    • For heterogeneous conjugations, identify the peaks corresponding to different degrees of labeling (e.g., protein + 1 PEG, protein + 2 PEGs).

    • The relative abundance of these peaks can be used to determine the average degree of conjugation.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis purify Purify Conjugate desalt Desalt Sample purify->desalt infuse Infuse into ESI-MS desalt->infuse acquire Acquire Spectrum infuse->acquire deconvolute Deconvolute Spectrum acquire->deconvolute mass_confirm Confirm Mass of Conjugate deconvolute->mass_confirm determine_dol Determine Degree of Labeling mass_confirm->determine_dol

Caption: Workflow for Mass Spectrometry analysis of a protein conjugate.

Signaling Pathways and Logical Relationships

This compound is a synthetic linker and does not have a direct role in biological signaling pathways. Its function is to covalently link two molecules of interest. The logical relationship in its use involves a two-step conjugation strategy.

Conjugation_Logic cluster_reactants Reactants cluster_steps Conjugation Steps cluster_product Final Product molecule1 Molecule 1 (e.g., Protein with -NH2) step1 Step 1: Amide Coupling (EDC/NHS Chemistry) molecule1->step1 linker This compound linker->step1 molecule2 Molecule 2 (e.g., Drug with Maleimide) step2 Step 2: Thiol-Maleimide Coupling molecule2->step2 intermediate Intermediate Conjugate (Molecule 1-PEG-Thiol) step1->intermediate intermediate->step2 final_product Molecule 1-PEG-Molecule 2 step2->final_product

Caption: Logical workflow of a two-step conjugation using this compound.

Conclusion

The quantitative analysis of this compound conjugation is a multi-faceted process that is essential for the development of well-characterized and reproducible bioconjugates. The choice of analytical methodology should be tailored to the specific application and the resources available. By following the detailed protocols provided in these application notes, researchers can confidently assess the outcomes of their conjugation reactions, leading to the development of high-quality materials for research and therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Thiol-PEG12-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Thiol-PEG12-acid reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two reactive groups:

  • Thiol Group (-SH): This group is a potent nucleophile and readily reacts with maleimides, vinyl sulfones, and other thiols to form stable thioether or disulfide bonds, respectively. It also has a strong affinity for noble metal surfaces like gold.[1]

  • Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[1]

Q2: What is the optimal pH for reacting the thiol group of this compound with a maleimide (B117702)?

A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing the hydrolysis of the maleimide group and side reactions with amines.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Q3: What are the key steps for coupling the carboxylic acid end of this compound to a primary amine?

A3: The most common method is a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation: The carboxylic acid is first activated with EDC and NHS in an acidic buffer (pH 4.5-6.0), typically MES buffer, to form a more stable NHS ester.

  • Coupling: The pH is then raised to 7.2-8.5 (using a buffer like PBS) for the reaction of the NHS ester with the primary amine-containing molecule.

Q4: How can I minimize the hydrolysis of the NHS ester during the coupling reaction?

A4: NHS esters are susceptible to hydrolysis, which competes with the desired amine reaction. To minimize hydrolysis:

  • Control the pH: The rate of hydrolysis increases with higher pH.

  • Work quickly: Prepare the activated this compound just before use and proceed to the amine coupling step promptly. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.

  • Temperature: Perform the reaction at room temperature or 4°C to slow down the hydrolysis rate.

Q5: What are common purification methods for this compound conjugates?

A5: The choice of purification method depends on the properties of the conjugate and the unreacted components. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be useful if the charge of the target molecule is significantly altered upon conjugation.

  • Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity and is widely used for purifying peptides and small proteins.

  • Dialysis: Useful for removing small molecule impurities from larger protein conjugates.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield for Thiol Reactions
Possible Cause Recommended Solution
Oxidation of Thiol Groups The thiol group (-SH) can oxidize to form disulfide bonds (-S-S-), rendering it unreactive towards maleimides or vinyl sulfones. Perform reactions in degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).
Incorrect pH of Reaction Buffer For thiol-maleimide reactions, a pH outside the optimal range of 6.5-7.5 will significantly reduce the reaction rate. Below pH 6.5, the thiol is protonated and less nucleophilic. Above pH 7.5, competing reactions with amines can occur, and maleimide hydrolysis increases. Verify the pH of your buffer.
Hydrolysis of Maleimide Maleimide groups can hydrolyze and become non-reactive, especially at pH > 7.5. Prepare maleimide-containing solutions immediately before use and avoid prolonged storage in aqueous buffers.
Presence of Other Thiols in the Buffer Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with the maleimide. Use thiol-free buffers like PBS, HEPES, or borate (B1201080) buffer.
Insufficient Molar Excess of One Reactant To drive the reaction to completion, it is common to use a molar excess of one of the reactants. For protein labeling, a 10- to 20-fold molar excess of the maleimide-PEG reagent is often recommended.
Problem 2: Low or No Conjugation Yield for Carboxylic Acid (EDC/NHS) Reactions
Possible Cause Recommended Solution
Suboptimal pH for Activation or Coupling EDC/NHS chemistry involves two pH-dependent steps. Carboxyl activation is most efficient at pH 4.5-6.0 (e.g., in MES buffer). Amine coupling is most efficient at pH 7.2-8.5 (e.g., in PBS buffer). Ensure you are using the correct buffer and pH for each step.
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, especially at higher pH. Minimize the time between the activation and coupling steps. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.
Presence of Competing Nucleophiles or Carboxylates in Buffers Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction. Use non-amine and non-carboxylate containing buffers such as MES, HEPES, and PBS.
Suboptimal Molar Ratio of EDC/NHS to Carboxylic Acid The molar ratio of EDC and NHS to the carboxylic acid is crucial. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid. For dilute protein solutions, a higher molar excess may be required.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

Objective: To conjugate the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer

  • Purification column (e.g., SEC or dialysis cassette)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the conjugation buffer.

    • Dissolve the this compound in the conjugation buffer. A 1.5 to 5-fold molar excess of the maleimide over the thiol is a good starting point.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the maleimide-functionalized molecule.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add the quenching solution to a final concentration of ~10 mM to react with any unreacted maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable chromatography method (e.g., SEC) or dialysis to remove unreacted reagents and quenching solution.

Protocol 2: EDC/NHS Coupling of Carboxylic Acid to a Primary Amine

Objective: To conjugate the carboxylic acid group of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., SEC or dialysis cassette)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the this compound is a common starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Immediately add the activated this compound solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer.

    • Alternatively, perform a buffer exchange on the activated this compound into the Coupling Buffer before adding it to the amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to stop the reaction.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable chromatography method (e.g., SEC) or dialysis to remove unreacted reagents and byproducts.

Visualizations

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_thiol Dissolve this compound in Degassed Buffer (pH 6.5-7.5) mix Mix Reactants prep_thiol->mix prep_maleimide Dissolve Maleimide Compound in Degassed Buffer prep_maleimide->mix incubate Incubate (RT for 1-2h or 4°C overnight) mix->incubate quench Quench (e.g., with L-cysteine) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Workflow for Thiol-Maleimide Conjugation.

EDC_NHS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_post Post-Reaction prep_peg Dissolve this compound in MES Buffer (pH 4.5-6.0) add_reagents Add EDC and NHS prep_peg->add_reagents activate Incubate 15-30 min at RT add_reagents->activate couple Mix Activated PEG with Amine Compound activate->couple prep_amine Dissolve Amine Compound in PBS Buffer (pH 7.2-8.5) prep_amine->couple incubate_couple Incubate (RT for 2h or 4°C overnight) couple->incubate_couple quench Quench (e.g., with Tris or Hydroxylamine) incubate_couple->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Workflow for EDC/NHS Coupling of Carboxylic Acid.

Troubleshooting_Yield cluster_thiol Thiol Reaction cluster_acid Acid (EDC/NHS) Reaction start Low/No Yield q_reaction_type Which reaction? start->q_reaction_type q_thiol_ph Is pH 6.5-7.5? q_reaction_type->q_thiol_ph Thiol q_acid_ph Correct pH for each step? q_reaction_type->q_acid_ph Acid q_thiol_oxidized Thiols oxidized? q_thiol_ph->q_thiol_oxidized Yes s_thiol_adjust_ph Adjust buffer pH q_thiol_ph->s_thiol_adjust_ph No q_maleimide_hydrolyzed Maleimide hydrolyzed? q_thiol_oxidized->q_maleimide_hydrolyzed No s_thiol_degas Use degassed buffers/ inert atmosphere q_thiol_oxidized->s_thiol_degas Yes s_thiol_fresh_maleimide Use fresh maleimide solution q_maleimide_hydrolyzed->s_thiol_fresh_maleimide Yes q_reagents_active Reagents active? q_acid_ph->q_reagents_active Yes s_acid_adjust_ph Use correct buffers (MES then PBS) q_acid_ph->s_acid_adjust_ph No q_buffer_competing Competing groups in buffer? q_reagents_active->q_buffer_competing Yes s_acid_fresh_reagents Use fresh, dry EDC/NHS q_reagents_active->s_acid_fresh_reagents No s_acid_change_buffer Use non-amine/ non-carboxylate buffer q_buffer_competing->s_acid_change_buffer Yes

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Competing_Reactions cluster_thiol Thiol-Maleimide Reaction (pH 6.5-7.5) cluster_acid EDC/NHS Coupling thiol_reagent This compound desired_thiol_product Stable Thioether (Desired Product) thiol_reagent->desired_thiol_product maleimide Maleimide maleimide->desired_thiol_product hydrolysis Maleimide Hydrolysis (Inactive) maleimide->hydrolysis H2O amine_reaction Reaction with Amines (Side Product, pH > 7.5) maleimide->amine_reaction R-NH2 acid_reagent This compound activated_ester NHS Ester Intermediate acid_reagent->activated_ester edc_nhs EDC/NHS edc_nhs->activated_ester desired_acid_product Stable Amide Bond (Desired Product) activated_ester->desired_acid_product ester_hydrolysis NHS Ester Hydrolysis (Inactive) activated_ester->ester_hydrolysis H2O amine Primary Amine amine->desired_acid_product

Caption: Competing Side Reactions in this compound Conjugations.

References

Thiol-PEG12-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Thiol-PEG12-acid. Below you will find frequently asked questions, a troubleshooting guide, and detailed information to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at -20°C, under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. It is crucial to prevent exposure to moisture and oxygen to minimize degradation.

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be prepared in anhydrous, amine-free solvents such as DMF or DMSO.[1] For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C under an inert atmosphere to prevent degradation from repeated freeze-thaw cycles and exposure to air.[1][2]

Q3: What are the primary degradation pathways for this compound?

A3: The two primary points of instability in this compound are the thiol group and the PEG chain itself, although the latter is generally stable. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization) or further oxidation to sulfinic or sulfonic acids. This oxidation is accelerated by the presence of oxygen and certain metal ions. Additionally, while the ether linkages in the PEG chain are relatively stable, prolonged exposure to strong acids or bases and high temperatures can lead to chain cleavage.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the thiol group is pH-dependent. At neutral to slightly basic pH (around 7-8), the thiolate anion is more prevalent, which is more susceptible to oxidation than the protonated thiol. Acidic conditions (pH < 6) can help to reduce the rate of thiol oxidation.[3] However, the reactivity of the carboxylic acid group for conjugation reactions is also pH-dependent, requiring a balance for specific applications.

Q5: What are common signs of this compound degradation?

A5: Visual signs of degradation in the solid form are difficult to detect. In solution, a decrease in the concentration of free thiol groups is a primary indicator. This can be assessed using analytical techniques such as Ellman's test or HPLC. A change in the solution's appearance, such as discoloration or precipitation, may also indicate degradation or contamination. For researchers using this linker to modify gold nanoparticles, a change in the colloidal stability of the nanoparticles can also be an indicator of linker degradation.[4][5]

Storage and Stability Data

ParameterRecommended ConditionRationale
Storage Temperature (Solid) -20°C[1][6][7][8]Minimizes oxidation and hydrolysis.
Storage Temperature (Solution) -20°C to -80°C[1][2]Preserves stability of the thiol group in solution.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation of the thiol group.
Moisture Desiccated[1]Prevents hydrolysis.
Light Protected from lightMinimizes photo-oxidation.
Recommended Solvents Anhydrous DMF or DMSO[1]Ensures stability in solution.
pH of Aqueous Solutions Acidic (pH < 6) for storage, reaction pH is application-dependentReduces the rate of thiol oxidation.[3]

Troubleshooting Guide

If you are encountering issues with your experiments involving this compound, this guide will help you troubleshoot common problems.

TroubleshootingGuide start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions (-20°C, desiccated, inert gas?) start->check_storage improper_storage Action: Procure new reagent. Implement proper storage. check_storage->improper_storage No check_handling 2. Review Handling Procedures (Anhydrous solvents? Inert atmosphere for solutions?) check_storage->check_handling Yes end_persist Problem Persists: Contact Technical Support improper_storage->end_persist improper_handling Action: Use fresh, anhydrous solvents. Purge solutions with inert gas. check_handling->improper_handling No assess_purity 3. Assess Reagent Purity (Perform analytical check) check_handling->assess_purity Yes improper_handling->assess_purity degraded Reagent is degraded assess_purity->degraded Low Purity pure Reagent is pure assess_purity->pure High Purity degraded->improper_storage check_reaction 4. Evaluate Reaction Conditions (pH, buffers, reactant concentrations?) pure->check_reaction suboptimal_reaction Action: Optimize reaction pH. Use non-amine containing buffers. Check reactant stoichiometry. check_reaction->suboptimal_reaction Suboptimal optimized_reaction Reaction conditions are optimal check_reaction->optimized_reaction Optimal end_success Problem Resolved suboptimal_reaction->end_success optimized_reaction->end_persist HandlingWorkflow start Start: Receive this compound storage Store at -20°C Desiccated, Inert Atmosphere start->storage preparation Prepare Stock Solution (Anhydrous Solvent, Inert Gas) storage->preparation aliquot Aliquot into Single-Use Vials preparation->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw Thaw a Single Aliquot (Protect from moisture) store_solution->thaw experiment Use in Experiment reaction Perform Conjugation Reaction (Control pH and Buffers) thaw->reaction analysis Analyze Results reaction->analysis analysis->experiment Iterate or Conclude

References

troubleshooting low yield in Thiol-PEG12-acid bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG12-acid bioconjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.

The this compound is a heterobifunctional linker featuring a thiol (-SH) group on one end and a carboxylic acid (-COOH) group on the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for two primary conjugation strategies:

  • Thiol-Reactive Conjugation: Utilizing the thiol group to react with maleimides, vinyl sulfones, or metal surfaces.[2]

  • Carboxyl-Reactive Conjugation: Activating the carboxylic acid group to react with primary amines.[2]

This guide addresses low yield issues for both reaction types.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experiments.

Problem Area 1: Low Yield in Thiol-Maleimide Conjugation

This scenario typically involves reacting a cysteine residue's thiol group (-SH) on your protein or peptide with a maleimide-activated this compound (where the acid end has been functionalized with a maleimide).

Question: Why am I observing low or no conjugation efficiency in my thiol-maleimide reaction?

Answer: Low yield in thiol-maleimide conjugation can typically be traced to three main areas: the availability of reactive thiols on your biomolecule, the stability and reactivity of the maleimide (B117702) reagent, or suboptimal reaction conditions.[3]

1. Assess the Availability of Free Thiols
  • Potential Cause: Thiol Oxidation. Free sulfhydryl (-SH) groups on cysteine residues are highly susceptible to oxidation, forming disulfide bonds (S-S) that are unreactive with maleimides.[3][4]

    • Solution: Before conjugation, reduce disulfide bonds using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[5][6] Dithiothreitol (DTT) is also effective but must be completely removed (e.g., via dialysis or size-exclusion chromatography) before conjugation as its own thiol groups will react with the maleimide.[5][7] Perform reactions in de-oxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[4]

  • Potential Cause: Steric Hindrance. The target thiol groups may be buried within the three-dimensional structure of the protein, making them inaccessible to the PEG linker.[3]

    • Solution: Introduce a mild, reversible denaturant to the reaction buffer to partially unfold the protein. Use this approach with caution as it may impact the protein's function.

2. Verify the Reactivity of the Maleimide Group
  • Potential Cause: Maleimide Hydrolysis. The maleimide ring is unstable in aqueous solutions and is susceptible to hydrolysis, which renders it inactive. The rate of hydrolysis increases significantly with increasing pH, especially above pH 7.5.[8][9][10]

    • Solution: Always prepare stock solutions of maleimide-functionalized PEG in an anhydrous solvent like DMSO or DMF and use them immediately after preparation.[9] Add the maleimide solution to the reaction buffer just before starting the conjugation. Avoid long-term storage of maleimides in aqueous buffers.[9]

3. Optimize Reaction Conditions
  • Potential Cause: Suboptimal pH. The pH of the reaction is critical for both efficiency and specificity.

    • Solution: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[6][8][9] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while side reactions like maleimide hydrolysis and reaction with amines are minimized.[8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6][8]

  • Potential Cause: Incorrect Stoichiometry. An insufficient molar ratio of the maleimide reagent to the target thiol will result in an incomplete reaction.

    • Solution: Use a molar excess of the maleimide-PEG reagent to drive the reaction to completion. A 10- to 20-fold molar excess of maleimide over the available free thiols is a recommended starting point.[3][6] The optimal ratio should be determined empirically for each specific system.

  • Potential Cause: Side Reactions. At pH values above 7.5, primary amines (e.g., on lysine (B10760008) residues) can compete with thiols in reacting with the maleimide.[8] For conjugations involving an N-terminal cysteine, a side reaction can lead to thiazine (B8601807) rearrangement, altering the final product structure.[11][12]

    • Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[8] If thiazine rearrangement is a concern, performing the conjugation at a lower pH (around 6.0-6.5) can suppress this side reaction, though it may slow the primary reaction rate.[12]

Problem Area 2: Low Yield in Carboxyl-Amine (EDC/NHS) Conjugation

This scenario involves activating the carboxylic acid group of the this compound with EDC and NHS and then reacting it with a primary amine (e.g., a lysine residue) on a protein or peptide.

Question: Why is my EDC/NHS coupling reaction failing or giving a low yield?

Answer: Low yields in EDC/NHS chemistry are often due to hydrolysis of the reagents or the activated ester intermediate, the use of incompatible buffers, or suboptimal pH conditions for either the activation or coupling step.

1. Ensure Efficient Carboxyl Activation
  • Potential Cause: Reagent Instability. EDC and Sulfo-NHS are moisture-sensitive and hydrolyze rapidly in aqueous buffers, losing their activity.[13]

    • Solution: Always use fresh, high-quality EDC and Sulfo-NHS. Prepare solutions immediately before use and discard any unused portions.

  • Potential Cause: Incompatible Buffer. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should not be used during the activation or coupling steps.[14][15]

    • Solution: For the activation step, use a non-amine, non-carboxylate buffer such as MES buffer (2-(N-morpholino)ethanesulfonic acid).[13][15] For the subsequent coupling step, a phosphate (B84403) buffer (e.g., PBS) is suitable.[13]

  • Potential Cause: Suboptimal Activation pH. The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH.

    • Solution: Perform the activation step (reaction with EDC/Sulfo-NHS) at a pH between 4.7 and 6.0.[13][15]

2. Ensure Efficient Coupling to Amines
  • Potential Cause: Hydrolysis of the NHS-Ester. The NHS-ester intermediate formed after activation is more stable than the EDC-activated species but is still susceptible to hydrolysis. The rate of hydrolysis increases with pH.

    • Solution: After the activation step, proceed immediately to the coupling step with the amine-containing biomolecule. Do not delay, as the activated ester will degrade over time.

  • Potential Cause: Suboptimal Coupling pH. The reaction between the NHS-ester and a primary amine is most efficient at a slightly alkaline pH.

    • Solution: Perform the coupling step at a pH between 7.2 and 8.5.[13] At this pH, the primary amines are deprotonated and sufficiently nucleophilic.

3. Check Biomolecule and Reagent Integrity
  • Potential Cause: Protein Aggregation. Changes in buffer conditions or the conjugation process itself can cause the protein to aggregate, reducing the availability of reactive sites.[10]

    • Solution: Ensure the protein is fully soluble in the chosen reaction buffer. If aggregation occurs, screen different buffer conditions (e.g., ionic strength) or include solubility-enhancing excipients.[10]

Data Summary Tables

Table 1: Optimal pH Ranges for Bioconjugation Reactions
Conjugation ChemistryOptimal pH RangeKey Considerations
Thiol-Maleimide 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines.[6][8][9]
EDC/NHS Activation 4.7 - 6.0Maximizes the efficiency of carboxyl activation by EDC.[13][15]
NHS-Ester-Amine Coupling 7.2 - 8.5Ensures primary amines are deprotonated and reactive for coupling.[13]
Table 2: Common Reducing Agents for Disulfide Bonds
Reducing AgentAbbreviationKey Properties
Tris(2-carboxyethyl)phosphine TCEPOdorless, stable, and effective over a wide pH range. Does not contain thiols, so it usually does not need to be removed before maleimide addition.[5][6]
Dithiothreitol DTTHighly effective but contains thiols. Must be completely removed before reaction with maleimide reagents to prevent competition.[5][7]
Table 3: Troubleshooting Summary for Low Conjugation Yield
ProblemPotential CauseRecommended Solution
Low Thiol-Maleimide Yield Thiol oxidation (disulfide bonds)Reduce protein with TCEP or DTT prior to conjugation. Use de-oxygenated buffers.[3]
Maleimide hydrolysisPrepare maleimide stock in anhydrous DMSO/DMF; use immediately.[9]
Suboptimal pHMaintain reaction pH between 6.5 and 7.5.[8][9]
Low EDC/NHS Yield Reagent (EDC/NHS) hydrolysisUse fresh, high-quality reagents and prepare solutions immediately before use.[13]
Incompatible bufferUse non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling).
Suboptimal pHPerform activation at pH 4.7-6.0 and coupling at pH 7.2-8.5.[13]

Mandatory Visualizations

Caption: Thiol-Maleimide conjugation workflow.

Caption: Two-step EDC/NHS carboxyl-amine conjugation workflow.

Troubleshooting_Tree start Low Conjugation Yield chem Which Chemistry? start->chem thiol_path Thiol-Maleimide chem->thiol_path Thiol edc_path Carboxyl-Amine (EDC/NHS) chem->edc_path Carboxyl thiol_check Are Free Thiols Available? thiol_path->thiol_check thiol_no No thiol_check->thiol_no No maleimide_check Is Maleimide Active? thiol_check->maleimide_check Yes thiol_sol Reduce Disulfides (TCEP/DTT). Quantify with Ellman's Assay. thiol_no->thiol_sol maleimide_no No maleimide_check->maleimide_no No conditions_check Are Conditions Optimal? maleimide_check->conditions_check Yes maleimide_sol Use fresh maleimide stock (dissolved in anhydrous DMSO/DMF). maleimide_no->maleimide_sol conditions_no No conditions_check->conditions_no No success1 Yield Improved conditions_check->success1 Yes conditions_sol Adjust pH to 6.5-7.5. Optimize molar ratio (10-20x excess). conditions_no->conditions_sol buffer_check Buffer Compatible? edc_path->buffer_check buffer_no No buffer_check->buffer_no No reagent_check Reagents Fresh? buffer_check->reagent_check Yes buffer_sol Use non-amine, non-carboxylate buffers (e.g., MES, PBS). buffer_no->buffer_sol reagent_no No reagent_check->reagent_no No ph_check pH Steps Correct? reagent_check->ph_check Yes reagent_sol Prepare fresh EDC/NHS solutions immediately before use. reagent_no->reagent_sol ph_no No ph_check->ph_no No success2 Yield Improved ph_check->success2 Yes ph_sol Activation: pH 4.7-6.0. Coupling: pH 7.2-8.5. ph_no->ph_sol

Caption: Troubleshooting decision tree for low bioconjugation yield.

Frequently Asked Questions (FAQs)

Q1: How can I quantify the number of free thiols on my protein before conjugation? A1: The number of free thiols can be reliably quantified using Ellman's Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)). This reagent reacts with free thiols to produce a yellow-colored product, TNB²⁻, which has a maximum absorbance at 412 nm.[16][17] By measuring the absorbance and using the molar extinction coefficient of TNB²⁻, you can calculate the concentration of free thiols in your sample.[17]

Q2: My protein has disulfide bonds. Do I need to reduce them before labeling with a maleimide? A2: Yes, absolutely. Maleimides react specifically with free sulfhydryl (-SH) groups. They do not react with oxidized disulfide bonds (S-S).[6] Therefore, if your goal is to label cysteine residues that are part of a disulfide bridge, you must first reduce the protein to break these bonds and generate free thiols.[][]

Q3: How stable is the bond formed from a thiol-maleimide reaction? A3: The thioether bond formed is generally considered stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[][20] This can lead to the exchange of the PEG-linker from your target protein to other thiol-containing molecules. For applications requiring very high stability, alternative thiol-reactive chemistries like those based on vinyl sulfones may be considered.[21]

Q4: How do I remove excess, unreacted PEG linker after the conjugation reaction? A4: Due to the size difference between the PEGylated protein conjugate and the smaller, unreacted PEG linker, size-exclusion chromatography (SEC) is a highly effective method for purification.[6] Dialysis against a large volume of buffer can also be used, although it is generally a slower process.[6]

Q5: Can TCEP interfere with my thiol-maleimide reaction? A5: While TCEP is generally preferred because it lacks a thiol group, there are reports that it can react with maleimides under certain conditions, which may inhibit the desired conjugation.[5][22] If you suspect TCEP interference, it is advisable to perform a buffer exchange step after reduction to remove the TCEP before adding the maleimide reagent.

Experimental Protocols

Protocol 1: Quantification of Free Thiols via Ellman's Assay

This protocol provides a method to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample with unknown thiol concentration

  • Cysteine or N-acetylcysteine for standard curve

  • Spectrophotometer

Procedure:

  • Prepare a 4 mg/mL stock solution of DTNB in the Reaction Buffer.

  • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

  • Add 50 µL of the DTNB stock solution to 2.5 mL of the Reaction Buffer.

  • Add your protein sample to the DTNB solution. The final protein concentration should be in the low micromolar range. Mix well.

  • Incubate the reaction for 15 minutes at room temperature.

  • Measure the absorbance of the solution at 412 nm against a blank (buffer only).

  • Calculate the thiol concentration using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) or by comparing against your standard curve.

Protocol 2: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP hydrochloride solution (e.g., 0.5 M stock)

  • De-oxygenated buffer

Procedure:

  • Dissolve the protein in a de-oxygenated buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

  • Add TCEP solution to the protein solution to achieve a final TCEP concentration of a 10- to 50-fold molar excess over the protein's disulfide bonds.

  • Incubate the mixture at room temperature for 30-60 minutes.

  • The reduced protein is now ready for conjugation. If desired, TCEP can be removed by size-exclusion chromatography, though it is often not necessary.[5]

Protocol 3: General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a reduced, thiol-containing protein to a maleimide-activated PEG linker.

Materials:

  • Reduced protein with free thiols (from Protocol 2) in a thiol-free, de-oxygenated buffer (e.g., PBS, pH 7.0).

  • Maleimide-activated PEG linker.

  • Anhydrous DMSO or DMF.

Procedure:

  • Immediately before use, dissolve the maleimide-activated PEG linker in DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Add the maleimide-PEG stock solution to the reduced protein solution. Aim for a 10- to 20-fold molar excess of maleimide over free thiols. The final concentration of DMSO/DMF in the reaction should ideally be below 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Stop the reaction by adding a small-molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 4: General Protocol for Two-Step EDC/NHS Carboxyl-Amine Conjugation

This protocol describes the activation of a carboxyl-containing PEG linker and subsequent conjugation to an amine-containing protein.

Materials:

  • Carboxyl-containing PEG linker (e.g., this compound)

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Amine-containing protein

  • Coupling Buffer: PBS, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Activation: a. Dissolve the carboxyl-PEG linker in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 5- to 10-fold molar excess of both EDC and Sulfo-NHS to the PEG linker solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents EDC from cross-linking your protein.

  • Coupling: a. Immediately add the activated PEG-NHS ester solution to your protein, which should be dissolved in Coupling Buffer. The molar ratio of PEG to protein should be optimized, but a 5- to 20-fold excess is a common starting point. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove all reaction byproducts.

References

optimizing pH and buffer conditions for Thiol-PEG12-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize reactions involving Thiol-PEG12-acid and similar heterobifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound reaction?

This compound is a heterobifunctional linker with two reactive ends separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The reactivity of each end is orthogonal, meaning they react with different functional groups under distinct conditions.[1]

  • Thiol Group (-SH): This end reacts specifically with maleimides, haloacetamides, and the surfaces of noble metals like gold.[1] The most common reaction is a Michael addition with a maleimide (B117702) group, which forms a stable thioether bond.

  • Carboxylic Acid Group (-COOH): This end can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amines (e.g., lysine (B10760008) residues on proteins) and form a stable amide bond.

The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate and helps minimize non-specific protein binding.

Q2: What is the optimal pH for reacting the thiol group of the PEG linker with a maleimide?

The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5 .

  • Below pH 6.5: The reaction rate slows considerably because the thiol group (-SH) is mostly protonated. The reaction relies on the more nucleophilic thiolate anion (S-), and its concentration is very low at acidic pH.

  • Above pH 7.5: The reaction becomes less specific. The maleimide group becomes increasingly susceptible to hydrolysis (ring-opening), which renders it inactive towards thiols. Additionally, at a more alkaline pH, maleimides can begin to react with amine groups (like those on lysine residues), leading to undesirable side products. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.

Q3: Which buffer systems are recommended for thiol-maleimide conjugation?

It is critical to use a non-amine, thiol-free buffer for the reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, MES, and borate (B1201080) buffers are excellent choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the intended reaction by reacting with the maleimide or the activated carboxylic acid.

Q4: What are the primary side reactions to be aware of?

Several competing reactions can reduce the yield of your desired conjugate.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5. Once hydrolyzed, the resulting maleamic acid is unreactive with thiols. Therefore, maleimide-containing reagents should not be stored in aqueous solutions for extended periods.

  • Thiol Oxidation: Thiol groups are highly susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of disulfide bonds (R-S-S-R). This dimerization prevents the thiol from reacting with the maleimide. Running reactions under an inert atmosphere (nitrogen or argon) and using de-gassed buffers can minimize this. Including a chelating agent like EDTA in the buffer can also help by sequestering metal ions that catalyze oxidation.

  • Reaction with Amines: As the pH rises above 7.5, maleimides can react with primary amines, reducing the chemoselectivity of the conjugation.

Data Summary

Table 1: pH Effects on Thiol-Maleimide Conjugation

pH RangeThiol ReactivityMaleimide Stability & SelectivityRecommendation
< 6.5Low (thiol is protonated)High stability, but reaction is very slow.Not recommended for efficient conjugation.
6.5 - 7.5 Optimal (sufficient thiolate present) Good stability and high selectivity for thiols. Highly Recommended.
> 7.5High (thiolate is abundant)Poor stability due to rapid hydrolysis. Lower selectivity due to competing reaction with amines.Not recommended due to significant side reactions.

Table 2: Recommended Buffer Systems for Thiol-Maleimide Reactions

Buffer NameRecommended ConcentrationpH RangeComments
Phosphate-Buffered Saline (PBS)20-100 mM7.2 - 7.4Widely used and effective. Ensure it is free of any amine-containing additives.
HEPES10-100 mM7.0 - 7.5Good buffering capacity in the optimal reaction range.
MES100 mM6.0Often used for the EDC/NHS activation of the carboxylic acid end of the linker.
Borate Buffer50 mM> 8.0Not ideal for the thiol-maleimide step, but can be used for subsequent amine reactions.

Experimental Protocols

This section provides a general protocol for a two-stage conjugation using a Thiol-PEG-acid linker, first reacting the thiol with a maleimide-functionalized molecule (Molecule A) and then reacting the acid with an amine-containing molecule (Molecule B).

Protocol 1: Thiol-Maleimide Conjugation (Stage 1)

  • Reagent Preparation:

    • Allow the Thiol-PEG-acid and the maleimide-containing molecule (Molecule A) to equilibrate to room temperature before opening vials to prevent moisture condensation.

    • Prepare a stock solution of the Thiol-PEG-acid in an organic solvent like DMSO or DMF.

    • Prepare Molecule A in a degassed, amine-free buffer such as PBS at pH 7.2.

  • Reduction of Disulfides (If Necessary):

    • If your target molecule contains disulfide bonds that need to be reduced to free up a thiol group, treat it with a 10-fold molar excess of a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before the maleimide reaction.

  • Conjugation Reaction:

    • Add the Thiol-PEG-acid stock solution to the solution of Molecule A. A 10- to 20-fold molar excess of the PEG linker over the amount of thiol-containing material is typically recommended to ensure sufficient conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if using fluorescent dyes.

  • Purification:

    • Remove excess, unreacted Thiol-PEG-acid using a desalting column (e.g., Sephadex G-25) or dialysis. This step is crucial before proceeding to the next stage.

Protocol 2: Carboxylic Acid-Amine Conjugation (Stage 2)

  • Activation of Carboxylic Acid:

    • Transfer the purified conjugate from Stage 1 into an amine-free buffer at pH 4.7-6.0, such as 0.1 M MES buffer.

    • Add EDC and NHS to the solution to activate the terminal carboxylic acid group on the PEG linker. A common starting point is a final concentration of 5 mM EDC and 10 mM NHS.

    • React for 15 minutes at room temperature.

  • Conjugation to Amine:

    • Remove excess EDC/NHS using a desalting column, equilibrating with a reaction buffer like PBS at pH 7.2-7.5.

    • Immediately add the amine-containing molecule (Molecule B) to the activated PEG conjugate.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Final Purification:

    • Quench any unreacted NHS-activated esters by adding an amine-containing buffer like Tris or hydroxylamine (B1172632) to a final concentration of 50-100 mM.

    • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

G cluster_prep 1. Reagent Preparation cluster_stage1 2. Stage 1: Thiol-Maleimide Conjugation cluster_stage2 3. Stage 2: Acid-Amine Conjugation prep_peg Dissolve Thiol-PEG-Acid in DMSO or DMF react1 Combine PEG linker and Maleimide Molecule prep_peg->react1 prep_molA Prepare Maleimide Molecule in degassed PBS (pH 7.2) prep_molA->react1 prep_molB Prepare Amine Molecule in PBS (pH 7.4) react2 Add Amine Molecule to activated conjugate prep_molB->react2 incubate1 Incubate 2h @ RT or overnight @ 4°C react1->incubate1 purify1 Purify conjugate via Desalting Column incubate1->purify1 activate Activate COOH with EDC/NHS in MES Buffer (pH 4.7-6.0) purify1->activate activate->react2 incubate2 Incubate 2h @ RT react2->incubate2 quench Quench reaction with Tris buffer incubate2->quench purify2 Final Purification via SEC or IEX quench->purify2

Caption: Experimental workflow for a two-stage conjugation using Thiol-PEG-acid.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue and can be diagnosed by systematically evaluating potential failure points.

G cluster_thiol Thiol Reactivity Issues cluster_maleimide Maleimide Reactivity Issues cluster_conditions Reaction Condition Issues start Low Conjugation Yield q_thiol Are thiols available and reduced? start->q_thiol a_disulfide Problem: Disulfide Bonds Solution: Reduce protein with TCEP prior to reaction. q_thiol->a_disulfide No (Disulfides) a_oxidation Problem: Thiol Oxidation Solution: Use degassed buffers and/or an inert atmosphere. q_thiol->a_oxidation No (Oxidized) q_maleimide Is the maleimide group active? q_thiol->q_maleimide Yes a_hydrolysis Problem: Maleimide Hydrolysis Solution: Check buffer pH is 6.5-7.5. Use fresh maleimide solution. q_maleimide->a_hydrolysis No (Hydrolyzed) a_storage Problem: Improper Storage Solution: Store maleimide reagents desiccated at -20°C. Avoid aqueous storage. q_maleimide->a_storage No (Degraded) q_buffer Is the buffer correct? q_maleimide->q_buffer Yes a_amine_buffer Problem: Amine Buffer (e.g., Tris) Solution: Switch to a non-amine buffer like PBS or HEPES. q_buffer->a_amine_buffer No (Amine Present) a_ph Problem: Suboptimal pH Solution: Adjust pH to 6.5-7.5 for optimal reaction rate and specificity. q_buffer->a_ph No (Incorrect pH)

Caption: Troubleshooting logic for diagnosing low thiol-maleimide conjugation yield.

Q&A for Troubleshooting

Q: My reaction yield is low. How do I check if my thiol groups are the problem? A: The issue often lies with the availability of free thiols.

  • Disulfide Bonds: If your protein's cysteine residues are involved in disulfide bridges, they are unreactive. You must reduce them first using an agent like TCEP or DTT.

  • Oxidation: Thiols can oxidize to form disulfide dimers, especially if the buffer is not de-oxygenated. Prepare fresh, degassed buffers and consider running the reaction under nitrogen or argon gas to prevent this.

Q: I suspect my maleimide reagent has gone bad. How can I confirm this? A: Maleimides are sensitive to hydrolysis, especially when in solution or exposed to moisture.

  • Check the pH: Ensure your reaction buffer is strictly within the pH 6.5-7.5 range. Higher pH will rapidly hydrolyze and inactivate your reagent.

  • Use Fresh Reagents: Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF right before use. Do not store maleimides in aqueous buffers. If you suspect degradation, use a new vial of the reagent.

Q: Could my buffer be inhibiting the reaction? A: Yes, this is a common oversight. Using a buffer that contains primary amines, such as Tris or glycine, will quench the reaction because the buffer molecules will react with the maleimide. Always use a non-amine buffer like PBS or HEPES for the thiol-maleimide conjugation step.

Q: The reaction is very slow. What can I do to speed it up? A: Slow reaction kinetics are typically due to a low pH. While the optimal range is 6.5-7.5, the reaction is faster at the upper end of this range (e.g., pH 7.4) than at the lower end (e.g., pH 6.5) because there is a higher concentration of the reactive thiolate anion. You can try increasing the pH slightly, but do not exceed 7.5 to avoid hydrolysis. You can also increase the molar excess of the PEG-maleimide reagent or increase the reaction temperature, though be mindful of protein stability.

References

Technical Support Center: Purification of Thiol-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiol-PEG12-acid conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates in a question-and-answer format.

Issue 1: Low Yield of the Desired Conjugate

Q: My final purified product has a very low yield. What are the potential causes and how can I improve it?

A: Low conjugation yield can stem from several factors related to the starting materials and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Thiol Oxidation: The thiol group (-SH) on your molecule of interest is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides (if used in the conjugation).

    • Solution: Before conjugation, ensure your thiol-containing molecule is fully reduced. You can use reducing agents like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide-functionalized counterpart. If using DTT (dithiothreitol), it must be removed post-reduction and prior to conjugation, as it also contains a thiol group.[1] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]

  • Maleimide (B117702) Hydrolysis: If your this compound is conjugated to a maleimide, be aware that the maleimide ring can hydrolyze, rendering it unreactive. This is more prevalent at higher pH values.

    • Solution: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1][2] If you must work outside this range, be aware of the potential for reduced efficiency.

  • Incorrect Molar Ratio: An inappropriate molar ratio of the this compound to your molecule of interest can lead to incomplete conjugation.

    • Solution: While a 10- to 20-fold molar excess of the PEG linker is a common starting point, the optimal ratio is system-dependent and should be determined empirically through small-scale optimization experiments.[2]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Q: After purification, I still detect significant amounts of unreacted this compound and/or my unconjugated biomolecule. How can I improve the separation?

A: The presence of starting materials in your final product indicates that the chosen purification method is not providing adequate resolution. Consider the following:

  • Suboptimal Purification Method: The effectiveness of a purification technique depends on the physicochemical differences between the conjugate and the impurities.

    • Solution: Review the properties of your conjugate and the unreacted species (see Table 1).

      • Size-Exclusion Chromatography (SEC): This is highly effective if there is a significant size difference between the conjugate and the unreacted components.[3][] Ensure your column has the appropriate fractionation range.

      • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[3][][5] This change in elution behavior can be exploited to separate the conjugated product from the unconjugated protein.[5][6]

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates based on hydrophobicity. It can be a high-resolution option for purifying conjugates, especially for smaller molecules like peptides and oligonucleotides.[]

      • Dialysis/Ultrafiltration: While useful for removing very small impurities, dialysis may not be efficient for removing unreacted PEG linkers of a similar size to the molecule of interest.[7][8]

  • Poor Column Performance: The efficiency of your chromatographic separation can be compromised by issues with the column itself.

    • Solution: Ensure your column is packed correctly and equilibrated properly before loading your sample. Optimize parameters such as flow rate and gradient slope (for IEX and RP-HPLC).

Issue 3: Conjugate Instability or Aggregation

Q: My purified conjugate appears to be unstable or is aggregating over time. What could be the cause and how can I prevent this?

A: Instability and aggregation of conjugates can be due to the nature of the linkage, the properties of the conjugated molecule, or the storage conditions.

  • Retro-Michael Reaction (for Maleimide Linkages): Thiol-maleimide linkages can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[9]

    • Solution: While this compound itself contains a thiol, if it's conjugated via its acid group and the thiol end is then reacted with a maleimide, this linkage can be labile. For applications requiring high stability, consider alternative conjugation chemistries.

  • Hydrophobicity: Although PEGylation generally increases hydrophilicity, the nature of the conjugated molecule might still lead to aggregation, especially at high concentrations.

    • Solution: Optimize the buffer conditions for your purified conjugate. This may include adjusting the pH, ionic strength, or including stabilizing excipients.

  • Improper Storage: Like many biomolecules, PEGylated conjugates can be sensitive to storage conditions.

    • Solution: Store the purified conjugate at an appropriate temperature, typically -20°C or -80°C, and consider flash-freezing in a suitable storage buffer to prevent damage from slow freezing. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my this compound conjugate?

A1: The optimal purification method depends on the specific properties of your conjugate and the impurities you need to remove. A comparison of common methods is provided in Table 1. For large biomolecules like proteins, Size-Exclusion Chromatography (SEC) is often the first choice to separate the larger conjugate from smaller, unreacted linkers.[3][] Ion-Exchange Chromatography (IEX) is also very effective, as PEGylation alters the surface charge of the protein, allowing for separation of conjugated and unconjugated forms.[3][][5][6] For smaller molecules like peptides or oligonucleotides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often provides the best resolution.[]

Q2: How can I confirm the purity and identity of my final conjugate?

A2: A combination of analytical techniques is recommended:

  • SDS-PAGE: For protein conjugates, SDS-PAGE will show a shift in molecular weight for the PEGylated protein compared to the unconjugated protein.

  • HPLC: Analytical SEC, IEX, or RP-HPLC can be used to assess the purity of the conjugate.[6][10]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the conjugate and thus the degree of PEGylation.[5][10]

Q3: What are the common impurities I should expect in my conjugation reaction?

A3: Common impurities include:

  • Unreacted this compound linker.

  • Unconjugated starting biomolecule (protein, peptide, oligonucleotide, etc.).

  • Byproducts from side reactions (e.g., hydrolysis of reactive groups).

  • Aggregates of the conjugate or starting materials.

Q4: Can I use dialysis to purify my this compound conjugate?

A4: Dialysis can be used to remove small molecule reagents and byproducts. However, its effectiveness in removing unreacted this compound (MW ~635 Da) will depend on the molecular weight of your conjugate and the chosen membrane molecular weight cut-off (MWCO). For larger protein conjugates, it can be a useful initial clean-up step, but it is often not sufficient as a standalone purification method to remove unreacted PEG linkers, especially if they are of a similar size to the molecule of interest.[7][8]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugates

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size-Exclusion Chromatography (SEC) Molecular size and hydrodynamic volumeMild conditions, preserves native protein structure; effective at removing unreacted PEG linker.[3][]Resolution may be limited for species of similar size; not suitable for separating positional isomers.[6]Separating conjugates from significantly smaller or larger impurities.
Ion-Exchange Chromatography (IEX) Net surface chargeHigh resolution, can separate species with different degrees of PEGylation and positional isomers.[3][][5][6]Requires optimization of pH and salt gradient; PEG can shield charges, potentially reducing binding.[3][11]Purification of protein conjugates where PEGylation alters the pI.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution and sensitivity; well-suited for smaller molecules.[]Can be denaturing for some proteins; requires use of organic solvents.Purification of peptide and oligonucleotide conjugates.
Dialysis / Ultrafiltration Molecular sizeSimple, good for buffer exchange and removing small molecule impurities.Inefficient for removing impurities of similar size to the product; potential for sample loss.[7][8]Initial clean-up and buffer exchange.

Experimental Protocols

Protocol 1: Purification of a Protein-Thiol-PEG12-Acid Conjugate using Size-Exclusion Chromatography (SEC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the expected impurities.

  • Buffer Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4). Degas the buffer thoroughly.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the conjugation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with the mobile phase at the predetermined flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The conjugate should elute earlier than the smaller, unreacted PEG linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine purity. Pool the fractions containing the purified conjugate.

Protocol 2: Purification of a Peptide-Thiol-PEG12-Acid Conjugate using Reversed-Phase HPLC (RP-HPLC)

  • Column Selection: Select a C18 or C8 reversed-phase column suitable for peptide separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.

  • Sample Preparation: Acidify the sample with TFA. Filter the sample through a 0.22 µm filter.

  • Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the UV chromatogram (typically monitored at 214 nm for peptides).

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate. Pool the pure fractions and lyophilize to remove the solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product biomolecule Biomolecule (Protein/Peptide) reaction_mix Crude Reaction Mixture biomolecule->reaction_mix peg_linker This compound peg_linker->reaction_mix purification_step Chromatography (SEC, IEX, or RP-HPLC) reaction_mix->purification_step analysis Purity & Identity Check (HPLC, SDS-PAGE, MS) purification_step->analysis unreacted_materials Unreacted Starting Materials & Byproducts purification_step->unreacted_materials purified_conjugate Purified Conjugate analysis->purified_conjugate

Caption: Experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue check_thiol Check for Thiol Oxidation (Use reducing agents, degas buffers) start->check_thiol Low Yield optimize_method Optimize Purification Method (SEC, IEX, RP-HPLC) start->optimize_method Low Purity check_hydrolysis Verify Maleimide Stability (Control pH 6.5-7.5) check_thiol->check_hydrolysis check_ratio Optimize Molar Ratio check_hydrolysis->check_ratio end Improved Yield & Purity check_ratio->end check_column Check Column Performance optimize_method->check_column check_column->end

Caption: Troubleshooting logic for low yield and purity of this compound conjugates.

References

side reactions of Thiol-PEG12-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG12-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PEG linker. It possesses a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The hydrophilic PEG chain enhances solubility in aqueous solutions.[1] The thiol group can react with various moieties, including maleimides, vinyl sulfones, and metal surfaces like gold.[1][3] The carboxylic acid can be conjugated to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[1][5] This dual functionality makes it a versatile tool in bioconjugation, drug delivery, nanoparticle functionalization, and for use as a PROTAC linker.[4][6]

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions involve the highly reactive thiol group. These include:

  • Disulfide Bond Formation: The thiol group is susceptible to oxidation, leading to the formation of a disulfide bond (S-S). This can result in the homodimerization of the this compound molecule or the formation of disulfide bridges with cysteine residues in proteins.[7][8] This is particularly favored at neutral to slightly alkaline pH and in the presence of oxygen.[8][9]

  • Instability of Thiol-Maleimide Conjugates: While the reaction of the thiol with a maleimide (B117702) is a common application, the resulting thiosuccinimide linkage can be unstable.[10][11][12] Potential side reactions of this linkage include:

    • Retro-Michael Reaction: This is a reversible reaction where the thioether bond breaks, leading to the deconjugation of the PEG linker.[11][12]

    • Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which can actually lead to a more stable, ring-opened product.[11][12]

    • Thiazine (B8601807) Rearrangement: If the maleimide is conjugated to an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.[10][12][13]

Q3: How should I properly store and handle this compound to avoid degradation?

Proper storage and handling are critical to prevent degradation of the thiol group.

  • Storage: Store the reagent at -20°C in a desiccated environment.[1][2][7] It is sensitive to air and moisture.[14] Storing under an inert gas like argon or nitrogen is recommended.[14][15][16]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][15][16] For easier handling of the often viscous or solid reagent, prepare a stock solution in a dry, biocompatible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][12][15][16] Unused stock solutions should be stored at -20°C under an inert atmosphere.[15][16]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency

Possible Cause Suggested Solution
Oxidation of this compound Use freshly prepared or properly stored this compound. Prepare solutions in degassed buffers.
Disulfide Bonds in Target Protein If conjugating to a protein's cysteine residues, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds.[7][12]
Incorrect pH The optimal pH for thiol-maleimide reactions is between 6.5 and 7.5.[12] At lower pH, the reaction is slow, while at higher pH, side reactions with amines and hydrolysis of the maleimide can occur.[12] For reactions involving the carboxylic acid group with EDC/NHS, the activation step is most efficient at pH 4.5-7.2, while the reaction with primary amines is best at pH 7-8.[5]
Steric Hindrance The conjugation site on the target molecule may be sterically inaccessible. Consider introducing a mild denaturant to partially unfold the protein, but use this with caution as it may affect protein function.[7]
Hydrolyzed Maleimide If reacting with a maleimide, ensure the maleimide-containing reagent is fresh as it is susceptible to hydrolysis, especially in aqueous solutions at higher pH.[12]

Problem 2: Instability of the Conjugate (Deconjugation)

Possible Cause Suggested Solution
Retro-Michael Reaction of Thiosuccinimide Linkage This is a known instability of the thiol-maleimide linkage.[11][12] To create a more stable linkage, you can intentionally induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 after the initial conjugation and incubating at room temperature or 37°C.[12] The resulting ring-opened structure is more resistant to the retro-Michael reaction.[11]
Thiol Exchange in a Thiol-Rich Environment In environments with high concentrations of other thiols (e.g., in vivo with glutathione), the conjugated payload can be transferred to other molecules.[12] Consider alternative, more stable conjugation chemistries if this is a significant issue for your application.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds Prior to Conjugation

  • Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2).[12]

  • Add a 10- to 100-fold molar excess of TCEP solution to the protein solution.[12]

  • Incubate at room temperature for 20-60 minutes.[7][12]

  • If necessary, remove excess TCEP using a desalting column to avoid interference with the subsequent conjugation reaction.[12]

Protocol 2: General Protocol for Thiol-Maleimide Conjugation

  • Prepare the thiol-containing protein (after reduction, if necessary) in a thiol-free buffer at pH 6.5-7.5.[7]

  • Prepare a stock solution of the maleimide-containing reagent in a suitable solvent (e.g., DMSO).

  • Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[7] Add the maleimide reagent dropwise while gently vortexing.[7]

  • Allow the reaction to proceed at room temperature for 2 hours.[7]

  • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.[7]

Protocol 3: Activation of the Carboxylic Acid Group and Conjugation to Amines

  • Dissolve the this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).[5][17]

  • Add EDC and NHS to the solution to activate the carboxylic acid group. Incubate for 15 minutes at room temperature.[5][17]

  • Remove excess EDC and NHS, for example, by buffer exchange.

  • Immediately add the amine-containing molecule, preferably in a buffer at pH 7.2-7.5, to the activated this compound.[5][17]

  • Allow the reaction to proceed for 2 hours at room temperature.[5][17]

  • Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine.[5][17]

Visualizations

Thiol_PEG This compound (-SH) Thioether Stable Thioether Conjugate Thiol_PEG->Thioether + Maleimide Amide Stable Amide Conjugate Thiol_PEG->Amide + Amine Disulfide Disulfide Dimer (Side Reaction) Thiol_PEG->Disulfide Maleimide Maleimide-Molecule Amine Amine-Molecule (-NH2) Retro Retro-Michael (Deconjugation) Thioether->Retro Instability Hydrolysis Hydrolyzed Ring (Stable Product) Thioether->Hydrolysis Instability pH_thiol pH 6.5-7.5 pH_amine EDC/NHS pH 4.5-7.2 then pH 7-8 Oxidation Oxidation (O2)

Caption: Reaction pathways of this compound.

Start Low Conjugation Efficiency Check_Reagent Is this compound and coupling partner fresh and properly stored? Start->Check_Reagent Check_Protein Is the target a protein with cysteine residues? Check_Reagent->Check_Protein Yes Use_Fresh Use fresh reagents and degassed buffers Check_Reagent->Use_Fresh No Check_pH Is the reaction pH optimal? Check_Protein->Check_pH No Reduce_Protein Reduce protein with TCEP Check_Protein->Reduce_Protein Yes Adjust_pH Adjust pH: Thiol-Maleimide: 6.5-7.5 Amine-Carboxyl: Activation pH 4.5-7.2, Conjugation pH 7-8 Check_pH->Adjust_pH No End Re-run Experiment Check_pH->End Yes Reduce_Protein->Check_pH Adjust_pH->End Use_Fresh->End

Caption: Troubleshooting workflow for low conjugation efficiency.

References

impact of temperature on Thiol-PEG12-acid conjugation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on Thiol-PEG12-acid conjugation kinetics. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for a this compound conjugation?

A1: A this compound is a bifunctional linker. The carboxylic acid group is typically activated first to react with a primary amine on a biomolecule (e.g., a protein or antibody). The now-PEGylated biomolecule, which has a free thiol group, can then be conjugated to a thiol-reactive molecule, such as one containing a maleimide (B117702) group. The temperature is a critical parameter at each stage of this process.

Q2: How does temperature affect the activation of the carboxylic acid group of this compound?

A2: The carboxylic acid is commonly activated to an N-hydroxysuccinimide (NHS) ester using reagents like EDC and NHS. This activation step is typically performed at room temperature. While slightly elevated temperatures can increase the rate of activation, they can also lead to the degradation of reagents. It is generally recommended to follow established protocols, which usually call for room temperature incubation.

Q3: What is the impact of temperature on the reaction of the NHS-activated PEG with a primary amine?

A3: Temperature has a dual effect on the NHS ester-amine reaction. Higher temperatures increase the rate of the desired amide bond formation. However, they also significantly accelerate the rate of hydrolysis of the NHS ester, where the ester reacts with water and becomes non-reactive.[1][2] This competing hydrolysis reaction can reduce conjugation efficiency.[2] Therefore, a balance must be struck. Reactions are often carried out at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][3] The lower temperature is often preferred for sensitive proteins to minimize degradation and reduce the rate of hydrolysis.

Q4: How does temperature influence the kinetics of the subsequent thiol-maleimide conjugation step?

A4: The reaction between the thiol group of the PEGylated molecule and a maleimide group is also temperature-dependent. Performing the reaction at room temperature (20-25°C) is generally faster, often taking 30 minutes to 2 hours. Lowering the temperature to 4°C will slow down the reaction, potentially requiring an overnight incubation (8-16 hours) to achieve high conjugation efficiency. This can be advantageous for sensitive biomolecules that may be unstable at room temperature for extended periods. One user on a research forum noted that they typically achieve conjugation in 30 minutes at 37°C and inquired if the same could be achieved at 4°C, to which a respondent suggested prolonging the incubation time at the lower temperature.

Q5: What is the optimal pH for these conjugation reactions, and how does it interact with temperature?

A5: The pH is a critical parameter that interacts with temperature.

  • NHS ester-amine reaction: This reaction is most efficient at a pH of 7.2 to 8.5. At higher pH values, the rate of hydrolysis of the NHS ester increases dramatically, a problem that is exacerbated by higher temperatures. For example, the half-life of an NHS ester is 4-5 hours at pH 7.0 and 0°C, but it drops to 10 minutes at pH 8.6 and 4°C.

  • Thiol-maleimide reaction: The optimal pH range for this reaction is 6.5 to 7.5. Within this range, the reaction is highly selective for thiols. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with amines (like lysine (B10760008) residues) can occur. Below pH 6.5, the reaction rate is significantly reduced because the thiol group is less nucleophilic.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield (NHS-Amine Step) Reaction temperature is too low, leading to slow kinetics.Increase the reaction temperature to room temperature (20-25°C). Ensure sufficient reaction time (1-4 hours).
Reaction temperature is too high, causing rapid hydrolysis of the NHS ester.Perform the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight). This is especially important for reactions with low protein concentrations.
Incorrect pH of the reaction buffer.Ensure the reaction buffer is between pH 7.2 and 8.5. Use a non-amine-containing buffer like PBS, HEPES, or borate.
Low Conjugation Yield (Thiol-Maleimide Step) Reaction temperature is too low for the given incubation time.Increase the incubation time if performing the reaction at 4°C (overnight is common). Alternatively, perform the reaction at room temperature for 1-2 hours.
Hydrolysis of the maleimide group.Ensure the pH of the buffer is between 6.5 and 7.5 to minimize maleimide hydrolysis.
Non-Reproducible Results Inconsistent reaction temperatures and times.Use a temperature-controlled environment (e.g., a water bath or incubator) for all conjugation steps. Precisely time all incubations.
Degradation of sensitive biomolecules.For sensitive proteins, perform the conjugation at 4°C to minimize degradation, and extend the reaction time accordingly.
Presence of Aggregates Protein instability at the reaction temperature.Lower the reaction temperature to 4°C. Screen different buffer conditions to improve protein stability.

Quantitative Data Summary

Table 1: Impact of Temperature and pH on NHS-Ester Hydrolysis

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Table 2: Typical Conditions for Thiol-Maleimide Conjugation

TemperatureTypical Reaction TimeNotes
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.
4°C8-16 hours (overnight)Recommended for sensitive proteins to minimize degradation.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the major steps in a typical this compound conjugation experiment.

G cluster_0 Step 1: NHS Ester Activation cluster_1 Step 2: Amine Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Thiol-Maleimide Conjugation A Prepare this compound in anhydrous solvent B Add EDC and NHS A->B C Incubate at Room Temperature B->C D Prepare protein in amine-free buffer (pH 7.2-8.5) C->D Proceed immediately to minimize hydrolysis E Add activated PEG-NHS ester D->E F Incubate (RT for 1-4h or 4°C overnight) E->F G Remove excess PEG reagent (e.g., dialysis, SEC) F->G I Mix with purified Thiol-PEG-Protein in buffer (pH 6.5-7.5) G->I H Prepare maleimide compound H->I J Incubate (RT for 1-2h or 4°C overnight) I->J

General workflow for this compound conjugation.
Detailed Methodology: Temperature-Controlled Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a thiol-PEGylated protein with a maleimide-functionalized molecule at two different temperatures.

  • Protein Preparation : Dissolve the thiol-PEGylated protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5 (e.g., PBS).

  • Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide-containing molecule in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction :

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. Add the solution dropwise while gently stirring.

    • Divide the reaction mixture into two aliquots.

    • Aliquot A (Room Temperature) : Incubate at 20-25°C for 1-2 hours.

    • Aliquot B (Cold Temperature) : Incubate at 4°C for 8-16 hours (overnight).

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification : Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis : Analyze the reaction efficiency using techniques like SDS-PAGE or HPLC to compare the extent of conjugation at the two different temperatures.

Logical Relationship: Impact of Temperature on Reaction Outcomes

The following diagram illustrates how temperature influences the balance between the desired conjugation reaction and undesirable side reactions.

G cluster_0 Increased Temperature cluster_1 Decreased Temperature Temp Reaction Temperature IncRate Increased Reaction Rate (Desired Conjugation) Temp->IncRate Higher IncSide Increased Rate of Side Reactions (e.g., Hydrolysis) Temp->IncSide Higher DecRate Decreased Reaction Rate (Requires Longer Time) Temp->DecRate Lower DecSide Decreased Rate of Side Reactions (Improved Stability) Temp->DecSide Lower Outcome1 Potentially Lower Yield due to Competition IncRate->Outcome1 Leads to IncSide->Outcome1 Competes with Outcome2 Potentially Higher Yield & Stability (with time) DecRate->Outcome2 Leads to DecSide->Outcome2 Favors

Influence of temperature on conjugation kinetics.

References

Validation & Comparative

Confirming Success: A Comparative Guide to Thiol-PEG12-acid Conjugation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Thiol-PEG12-acid is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of common analytical methods used to confirm successful conjugation, complete with experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a thiol group (-SH) at one end and a carboxylic acid (-COOH) at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The thiol group readily reacts with maleimides or the surfaces of noble metals like gold, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[1] Confirmation of this two-step conjugation is not trivial and requires robust analytical techniques to ensure the desired product has been formed and to characterize its purity.

Comparative Analysis of Confirmation Techniques

The choice of analytical method depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation. Each technique offers distinct advantages and limitations in sensitivity, resolution, and the type of information it provides.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Conjugation is confirmed by an increase in molecular weight corresponding to the mass of the attached PEG linker and molecule.- Confirmation of Conjugation : Detects mass shift. - Degree of PEGylation : Identifies mono-, di-, or multi-PEGylated species.[4][5] - Purity : Quantifies unreacted starting materials.High accuracy and sensitivity; provides definitive mass confirmation.[6]Polydispersity of PEG can complicate spectra; high cost of instrumentation.[5][6]
HPLC (SEC & RP) Separates molecules based on size (Size-Exclusion Chromatography) or hydrophobicity (Reverse-Phase HPLC). Conjugation results in a shift in retention time.- Purity Assessment : Separates conjugate from unreacted protein/reagents.[7] - Quantification : Determines the relative amounts of product and impurities.[8] - Confirmation of Conjugation : Shift in retention time indicates a change in size or polarity.[9]Highly reproducible and excellent for purification and quantification.[]Does not provide direct structural information; requires method development.[11]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.- Structural Verification : Confirms the formation of new covalent bonds (e.g., amide, thioether) via chemical shifts.[12] - PEG Integrity : Verifies the structure of the PEG spacer.[1]Provides unambiguous structural information.Lower sensitivity compared to MS; requires high sample concentration and purity; complex data interpretation.[13]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups.- Bond Formation : Confirms conjugation by detecting the appearance of new characteristic peaks (e.g., amide C=O stretch) or the disappearance of reactant peaks.[14][15]Fast, non-destructive, and relatively inexpensive.Low sensitivity; spectral overlap can be an issue in complex molecules; provides functional group information, not full structure.[16]

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the conjugation workflow and the analytical confirmation process.

cluster_conjugation This compound Conjugation Workflow A Molecule A (e.g., Protein with Cys) E Conjugation Step 1: Thiol Reaction A->E B This compound D Activation of Carboxylic Acid (e.g., EDC/NHS) B->D B->E C Molecule B (e.g., Drug with Amine) G Conjugation Step 2: Amine Reaction C->G D->G F Intermediate: Molecule A-S-PEG12-acid E->F F->G H Final Conjugate: Molecule A-S-PEG12-B G->H

Caption: General workflow for a two-step this compound conjugation.

cluster_pathway Chemical Pathway of Conjugation cluster_step1 Step 1: Thiol Reaction cluster_step2 Step 2: Amine Reaction Protein Protein-SH (Thiol Group) Final Protein-S-PEG12-CO-NH-Drug Protein->Final Thioether Bond Formation PEG HS-PEG12-COOH ActivatedPEG HS-PEG12-CO-NHS (Activated Ester) PEG->ActivatedPEG EDC/NHS Activation Drug Drug-NH2 (Amine Group) Drug->Final Amide Bond Formation ActivatedPEG->Final

Caption: Key bond formations in this compound conjugation.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to confirm conjugation.

Mass Spectrometry (LC-MS) for Intact Mass Analysis

This protocol is designed to determine the molecular weight of a PEGylated protein, confirming the covalent attachment of the this compound linker and any subsequent molecule.

Protocol:

  • Sample Preparation:

    • Prepare the conjugated protein sample at a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

    • Desalt the sample using a C4 ZipTip or a desalting column to remove non-volatile salts that can interfere with ionization. Elute with 50-70% acetonitrile (B52724) containing 0.1% formic acid.

  • LC Separation (Reverse-Phase):

    • Column: C4 or C8 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 90-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Detection (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: 500-4000 m/z.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • The raw mass spectrum will show a distribution of multiply charged ions.

    • Use deconvolution software (e.g., Agilent MassHunter, SCIEX BioAnalyst) to reconstruct the zero-charge mass spectrum.[4][6]

    • Compare the deconvoluted mass of the conjugate to the theoretical mass of the starting protein. A successful conjugation will show a mass increase corresponding to the mass of the this compound (634.8 Da)[2] plus the mass of the second conjugated molecule. The heterogeneity of PEGylation can be observed as a series of peaks separated by the mass of the ethylene (B1197577) glycol unit (~44 Da).[4]

cluster_lcms LC-MS Analysis Workflow Sample Conjugate Sample Desalt Desalting (e.g., ZipTip) Sample->Desalt LC RP-HPLC Separation (C4/C8 column) Desalt->LC ESI Electrospray Ionization (ESI) LC->ESI TOF Mass Analyzer (Q-TOF) ESI->TOF Deconvolution Data Deconvolution TOF->Deconvolution Result Intact Mass Spectrum (Confirms Mass Shift) Deconvolution->Result

Caption: Workflow for confirming conjugation using LC-MS.
HPLC (Size-Exclusion Chromatography) for Purity Analysis

SEC separates molecules based on their hydrodynamic radius. It is an excellent method to separate the larger conjugated product from smaller, unreacted linkers or molecules.[11]

Protocol:

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Prepare the sample at a concentration of 1-2 mg/mL in the SEC mobile phase.

  • SEC Separation:

    • Column: A suitable SEC column for the molecular weight range of your protein (e.g., SRT-10C, TSKgel).

    • Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.2.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 20-50 µL.

  • Detection:

    • UV detection at 280 nm (for proteins) and potentially a second wavelength if the conjugated molecule has a chromophore.

    • A charged aerosol detector (CAD) can be used for molecules lacking a chromophore.[8][17]

  • Data Analysis:

    • Successful conjugation will result in a peak that elutes earlier than the unconjugated protein, indicating an increase in size.

    • Unreacted small molecules and linkers will elute much later.

    • Quantify purity by integrating the peak areas. The conjugate peak area as a percentage of the total area of all peaks represents the purity.

NMR Spectroscopy for Structural Confirmation

¹H NMR can confirm the formation of the amide bond between the PEG-acid and an amine-containing molecule.

Protocol:

  • Sample Preparation:

    • The sample must be purified to remove unreacted components. Lyophilize the purified conjugate to a dry powder.

    • Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[18]

  • Data Analysis:

    • Identify the characteristic broad peak of the PEG backbone protons, typically around 3.5-3.7 ppm.[18]

    • Look for the disappearance of the proton signal associated with the terminal alcohol of the starting PEG (if applicable) and the appearance of new signals corresponding to the protons adjacent to the newly formed amide bond.[1] For example, the conjugation of a carboxylate can shift adjacent proton peaks downfield.[12] Comparing the spectrum to that of the starting materials provides evidence of successful bond formation.

Comparison with Alternative Conjugation Chemistry: Thiol vs. Maleimide (B117702)

While the thiol group of this compound can be used for various reactions, its most common application in bioconjugation is as a nucleophile. An alternative and widely used method for targeting protein thiols (cysteine residues) is maleimide chemistry.[19]

FeatureThiol-PEG-Acid (Thiol Reaction)Maleimide-PEG-Acid (Maleimide Reaction)
Target Group Free thiols (e.g., Cysteine)Free thiols (e.g., Cysteine)[19]
Reaction Type Nucleophilic attack (e.g., forming a disulfide bond) or coordination to metal surfaces.Michael addition[20]
Resulting Bond Thioether (stable) or Disulfide (reversible/reducible).Thioether (via succinimide (B58015) ring)[20]
Stability The stability of the resulting linkage is a key differentiator. While thioether bonds are stable, disulfide bonds can be cleaved by reducing agents. The succinimide linkage formed from a maleimide reaction can be susceptible to hydrolysis and exchange reactions in vivo, which can be a disadvantage.[20]
Key Advantage Versatility of the thiol group for reactions with different electrophiles and surfaces.High specificity and efficiency for cysteine residues under physiological conditions.

Recent developments have introduced alternative reagents, such as methylsulfonyl phenyloxadiazoles, which also react specifically with cysteines and form conjugates with superior stability in plasma compared to those made with maleimides.[20]

By selecting the appropriate combination of these analytical techniques, researchers can confidently confirm the success of their this compound conjugation, ensuring the quality, purity, and desired structure of their final product.

References

A Comparative Guide to Analytical Techniques for Characterizing Thiol-PEG12-Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of surfaces modified with Thiol-PEG12-acid. Understanding the surface properties of materials functionalized with this hydrophilic, thiol-terminated polyethylene (B3416737) glycol (PEG) linker is critical for a wide range of applications, including biosensors, drug delivery systems, and non-fouling surfaces for medical devices. This document outlines the key analytical methods, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and Surface Characterization

This compound is a heterobifunctional linker designed for the modification of noble metal surfaces, most commonly gold. The thiol group forms a stable self-assembled monolayer (SAM) on the gold substrate, while the terminal carboxylic acid group is available for the covalent immobilization of biomolecules such as proteins, peptides, or nucleic acids. The polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the surface, and is renowned for its ability to resist non-specific protein adsorption, a crucial property for many in vitro and in vivo applications.

Accurate and thorough characterization of these modified surfaces is essential to ensure the quality, consistency, and performance of the final device or material. This guide will focus on five key analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis.

  • Contact Angle Goniometry for assessing surface wettability and hydrophilicity.

  • Atomic Force Microscopy (AFM) for visualizing surface topography and morphology.

  • Electrochemical Impedance Spectroscopy (EIS) for probing the electrical properties of the monolayer at the electrode-electrolyte interface.

  • Fourier-Transform Infrared Spectroscopy (FTIR) for identifying specific chemical functional groups.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required. The following table summarizes the key capabilities and typical data obtained for each method when characterizing this compound modified surfaces.

TechniqueInformation ObtainedTypical Data for Thiol-PEG-Acid on GoldKey AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states of elements, layer thickness estimation.Au 4f, S 2p (~162 eV for bound thiolate), C 1s, O 1s peaks.[1][2]Surface sensitive, provides quantitative elemental and chemical state information.Requires high vacuum, potential for X-ray induced damage to OEG layers.[3]
Contact Angle Goniometry Surface wettability (hydrophilicity/hydrophobicity), surface energy.Low water contact angle, indicating a hydrophilic surface.Simple, rapid, and non-destructive. Highly sensitive to surface chemistry.[4][5]Provides macroscopic information, can be affected by surface roughness and contamination.
Atomic Force Microscopy (AFM) Surface topography, roughness, visualization of monolayer defects.Smooth, uniform surface with low root-mean-square (RMS) roughness.High-resolution imaging in various environments (air, liquid). Can probe mechanical properties.Tip can damage soft monolayers. Image artifacts are possible.
Electrochemical Impedance Spectroscopy (EIS) Monolayer integrity, packing density, resistance to charge transfer.Increased charge transfer resistance (Rct) compared to bare gold, indicating an insulating layer.[6][7][8]Highly sensitive to monolayer defects and binding events. Non-destructive.Requires a conductive substrate and a redox probe in solution. Data analysis can be complex.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups (e.g., C-O-C, C=O, S-H).Characteristic peaks for C-O-C stretching of the PEG backbone and C=O of the carboxylic acid. The S-H peak (~2550 cm⁻¹) may be absent, indicating covalent bond formation with the gold surface.[10]Non-destructive, provides molecular-level chemical information.Can be challenging for very thin films on reflective surfaces.[11]

Performance Comparison with Alternative Surface Chemistries

While Thiol-PEG-acid is a widely used surface modification agent, several alternatives exist, each with its own advantages and disadvantages. This section compares the performance of Thiol-PEG-acid modified surfaces with two common alternatives: oligo(ethylene glycol) (OEG)-terminated alkanethiols and zwitterionic thiols, particularly in the context of resisting non-specific protein adsorption.

Surface ChemistryKey FeatureProtein ResistanceStabilityApplications
This compound Terminal carboxylic acid for bioconjugation.HighGood, but the thiol-gold bond can be susceptible to oxidation over time.[12]Biosensors, targeted drug delivery, immobilizing ligands.
Oligo(ethylene glycol)-terminated Alkanethiols Inert hydroxyl or methoxy (B1213986) terminus.Excellent, particularly with longer OEG chains.[13][14][15]Similar to Thiol-PEG-acid.Creating non-fouling surfaces for medical implants and in vitro diagnostics.
Zwitterionic Thiols (e.g., pSBMA) Possess both positive and negative charges, resulting in a neutral overall charge.Excellent, often superior to PEG in complex biological media.[16][17][18][19]Generally high.Advanced non-fouling coatings for medical devices, high-sensitivity biosensors.

Quantitative Comparison of Protein Adsorption

Surface ModificationProtein Adsorption (ng/cm²)Reference
Bare Gold> 200[16]
Thiol-PEG-COOH~10-20[16]
Thiol-PEG-OH< 5[16]
Zwitterionic Polymer (PMEN)< 5[16]

Note: The values presented are indicative and can vary depending on the specific experimental conditions (protein type and concentration, buffer, etc.).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and applications.

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation:

    • Prepare a clean gold substrate (e.g., by evaporation on a silicon wafer with a chromium adhesion layer).

    • Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time to allow for SAM formation (typically 12-24 hours).

    • Rinse the substrate thoroughly with the solvent to remove non-adsorbed molecules.

    • Dry the sample under a gentle stream of inert gas (e.g., nitrogen).

  • Instrumentation and Data Acquisition:

    • Use an XPS instrument with a monochromatic Al Kα X-ray source.

    • Mount the sample in the analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (Au 4f, S 2p, C 1s, O 1s). The binding energy of the Au 4f7/2 peak at 84.0 eV is typically used for calibration.[1]

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

    • The S 2p spectrum is of particular interest for confirming the formation of a gold-thiolate bond, which typically appears at a binding energy of around 162 eV.[1] Unbound thiol or disulfide species may be observed at higher binding energies (163.5-164 eV).[1]

Protocol 2: Contact Angle Goniometry
  • Sample Preparation:

    • Prepare the this compound modified surface as described in the XPS protocol.

  • Instrumentation and Measurement:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • Place the sample on the measurement stage.

    • Dispense a small droplet (e.g., 1-5 µL) of high-purity water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Data Analysis:

    • Use the instrument's software to measure the static contact angle.

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

    • A low contact angle (< 30°) is indicative of a hydrophilic surface, which is expected for a well-formed this compound monolayer.

Protocol 3: Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Prepare the this compound modified surface on an atomically flat gold substrate.

  • Instrumentation and Imaging:

    • Use an AFM instrument operating in tapping mode to minimize damage to the soft monolayer.

    • Select an appropriate cantilever with a sharp tip.

    • Engage the tip with the surface and begin scanning.

    • Optimize the scan parameters (scan size, scan rate, setpoint) to obtain a high-quality image.

  • Data Analysis:

    • Process the AFM image to remove artifacts and measure surface roughness (e.g., root-mean-square roughness).

    • A well-formed SAM should exhibit a smooth and uniform topography.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
  • Sample Preparation:

    • Use a gold electrode as the substrate and modify it with this compound as previously described.

  • Electrochemical Measurement:

    • Set up a three-electrode electrochemical cell with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • The electrolyte should contain a suitable redox probe, such as a solution of [Fe(CN)₆]³⁻/⁴⁻ in a buffered solution.[6][20]

    • Apply a DC potential corresponding to the formal potential of the redox couple and a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

    • Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[8]

    • A significant increase in Rct compared to the bare gold electrode indicates the formation of an insulating monolayer.

Protocol 5: Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation:

    • Prepare the this compound modified gold surface. A clean, unmodified gold slide should be used as a reference.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is well-suited for analyzing thin films on reflective substrates.[21][22][23]

    • Press the modified gold surface firmly against the ATR crystal.

    • Collect the infrared spectrum.

    • Collect a background spectrum of the clean gold substrate.

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.

    • Identify characteristic absorption bands corresponding to the functional groups in this compound, such as the C-O-C stretching of the PEG chain and the C=O stretching of the carboxylic acid.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Surface Preparation cluster_char Characterization start Clean Gold Substrate sam_formation SAM Formation (this compound Solution) start->sam_formation rinsing Rinsing sam_formation->rinsing drying Drying rinsing->drying xps XPS drying->xps ca Contact Angle drying->ca afm AFM drying->afm eis EIS drying->eis ftir FTIR drying->ftir

Caption: Experimental workflow for the preparation and characterization of this compound modified surfaces.

analytical_techniques cluster_surface_properties cluster_techniques composition Elemental Composition & Chemical State wettability Wettability topography Topography electrical Electrical Properties functional_groups Functional Groups xps XPS xps->composition ca Contact Angle ca->wettability afm AFM afm->topography eis EIS eis->electrical ftir FTIR ftir->functional_groups

Caption: Logical relationship between analytical techniques and the surface properties they probe.

signaling_pathway_comparison peg_acid Thiol-PEG-Acid high_resistance High Resistance peg_acid->high_resistance peg_oh OEG-Thiol excellent_resistance Excellent Resistance peg_oh->excellent_resistance zwitterionic Zwitterionic Thiol zwitterionic->excellent_resistance

Caption: Comparison of protein resistance for different surface modification agents.

References

A Comparative Guide to Thiol-PEG12-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug delivery, and diagnostics, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of molecules.[1][2] Among the diverse array of PEG linkers, Thiol-PEG12-acid has emerged as a versatile heterobifunctional reagent. This guide provides an objective comparison of this compound with other PEG linkers, supported by structural data and common experimental applications, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their needs.

Core Characteristics of this compound

This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined molecular weight and structure.[3][4] It consists of a 12-unit ethylene (B1197577) glycol chain, providing a balance of hydrophilicity and linker length.[3][5] Its key feature is the presence of two distinct reactive groups at opposite ends: a thiol (-SH) group and a carboxylic acid (-COOH) group.[3][6] This heterobifunctional nature allows for sequential and specific conjugation to different functional groups, a critical advantage in constructing complex bioconjugates.[3]

  • The thiol group exhibits high reactivity towards maleimides, haloacetamides, and the surfaces of noble metals like gold, enabling specific attachment to cysteine residues on proteins or to gold nanoparticles.[3][7]

  • The carboxylic acid group can be activated (commonly with EDC/NHS chemistry) to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, forming stable amide bonds.[3]

The hydrophilic PEG12 spacer enhances the aqueous solubility of the resulting conjugates and helps to minimize non-specific interactions.[3]

Comparative Analysis of PEG Linkers

The selection of a PEG linker is dictated by the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. This compound is best compared against linkers that differ in key attributes: PEG chain length, polydispersity, and terminal functional groups.

FeatureThis compound (Discrete) Thiol-PEG4-acid (Discrete) HS-PEG-COOH (Polydisperse) Maleimide-PEG4-NHS (Discrete)
Structure Heterobifunctional, LinearHeterobifunctional, LinearHeterobifunctional, LinearHeterobifunctional, Linear
Molecular Weight 634.77 Da (Precise)[4]~318 Da (Precise)Average MW (e.g., 2,000-5,000 Da)~499 Da (Precise)
Polydispersity Index (PDI) 1.0 (Monodisperse)[8]1.0 (Monodisperse)[8]> 1.0 (Polydisperse)[8][9]1.0 (Monodisperse)[8]
Linker Length ~46.8 Å[4][10]~21.7 ÅVariable distribution of lengths~24.4 Å
Functional Groups Thiol (-SH), Carboxylic Acid (-COOH)Thiol (-SH), Carboxylic Acid (-COOH)Thiol (-SH), Carboxylic Acid (-COOH)Maleimide, NHS Ester
Primary Reactivity -SH reacts with maleimides, gold surfaces. -COOH (activated) reacts with amines.[3]-SH reacts with maleimides, gold surfaces. -COOH (activated) reacts with amines.-SH reacts with maleimides, gold surfaces. -COOH (activated) reacts with amines.Maleimide reacts with thiols. NHS ester reacts with amines.[11]
Key Advantages Precise length, high purity, improved reproducibility, good hydrophilicity.[8][12]Shorter, compact linker for when minimal spacing is needed. High purity.[2]Increased hydrodynamic size for longer circulation, lower cost for large-scale use.[8][13]Orthogonal reactivity for amine and thiol targets without needing an activation step for the amine-reactive group.
Key Disadvantages Higher cost compared to polydisperse PEGs.Shorter spacer may provide less steric hindrance protection.Heterogeneous final product, potential for higher immunogenicity, complicates analysis.[8][12]NHS esters are moisture-sensitive; Maleimide conjugates can undergo retro-Michael reaction, though newer derivatives improve stability.[14]
Common Applications Antibody-drug conjugates (ADCs), PROTACs, nanoparticle functionalization, biosensors.[3][15]Labeling small molecules, creating compact bioconjugates.[2]PEGylation of proteins for long-acting therapeutics, lipid nanoparticle (LNP) formulations (e.g., in vaccines).[9][13]Site-specific protein-protein or protein-drug conjugation, ADC development.[11][16]

Visualizing PEG Linker Concepts and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biochemical processes and relationships.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Thiol-Maleimide Conjugation Linker Thiol-PEG12-COOH ActivatedLinker Thiol-PEG12-NHS Ester Linker->ActivatedLinker Carbodiimide Chemistry EDC_NHS EDC / NHS Intermediate Antibody-PEG12-Thiol ActivatedLinker->Intermediate Antibody Antibody (Lysine -NH2) Antibody->Intermediate Amide Bond Formation ADC Antibody-Drug Conjugate (ADC) Intermediate->ADC Drug Drug-Maleimide Drug->ADC Thioether Bond Formation

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

G cluster_0 Discrete PEG Linkers (PDI = 1.0) cluster_1 Polydisperse PEG Linkers (PDI > 1.0) Thiol_PEG12 This compound MW: 634.77 Da Length: ~46.8 Å Heterobifunctional High Purity Thiol_PEG4 Thiol-PEG4-Acid MW: ~318 Da Length: ~21.7 Å Heterobifunctional High Purity Thiol_PEG12->Thiol_PEG4 Shorter Spacer Mal_PEG4_NHS Maleimide-PEG4-NHS MW: ~499 Da Length: ~24.4 Å Heterobifunctional High Purity Thiol_PEG12->Mal_PEG4_NHS Different Chemistry Poly_PEG HS-PEG-COOH (Polydisperse) MW: Average Value (e.g., 2-5 kDa) Length: Distribution Heterogeneous Mixture Lower Purity Thiol_PEG12->Poly_PEG  Key Difference:  Purity & Homogeneity  

Caption: Logical comparison of discrete vs. polydisperse PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common applications of Thiol-PEG-Acid linkers.

Protocol 1: Conjugation to Gold Nanoparticles via Thiol Group

This protocol describes the functionalization of a gold nanoparticle (AuNP) surface.

  • Materials:

    • This compound

    • Gold nanoparticles (AuNPs) in citrate (B86180) buffer or water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Centrifugation equipment suitable for nanoparticles

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMF or DMSO.[17][18] To facilitate handling, equilibrate the reagent to room temperature before opening to avoid moisture condensation.[18]

    • Conjugation Reaction: Add the this compound stock solution to the aqueous suspension of AuNPs. A typical starting molar ratio is a 1000-fold excess of the PEG linker to the AuNPs.

    • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or shaking to allow for the formation of a self-assembled monolayer on the gold surface.[18]

    • Purification: Remove excess, unbound linker by centrifugation. The speed and duration will depend on the size of the AuNPs. For example, 10-15 nm AuNPs can be centrifuged at ~15,000 x g for 30 minutes.

    • Washing: Discard the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer. Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound linker.[19]

    • Final Suspension: Resuspend the final, purified AuNP-PEG-COOH conjugate in the desired buffer for storage or further functionalization of the terminal carboxylic acid group.

Protocol 2: Protein Conjugation via Activated Carboxylic Acid Group

This protocol details the conjugation of a molecule (e.g., a peptide or small molecule amine) to a protein that has been functionalized with Thiol-PEG-Acid. It assumes the protein has already been modified with the linker.

  • Materials:

    • Protein-PEG12-COOH conjugate

    • Amine-containing molecule (drug, peptide, etc.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: PBS, pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

    • Desalting column or dialysis cassette for purification

  • Procedure:

    • Buffer Exchange: Ensure the Protein-PEG12-COOH conjugate is in the Activation Buffer.

    • Activation of Carboxylic Acid: Prepare fresh solutions of EDC and NHS in the Activation Buffer. Add a 50-fold molar excess of both EDC and NHS to the protein conjugate solution.[18]

    • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[18] This converts the carboxyl groups to amine-reactive NHS esters.

    • Removal of Excess Reagents (Optional but Recommended): Immediately use a desalting column to remove excess EDC and NHS, exchanging the activated protein into the Conjugation Buffer (PBS, pH 7.4).

    • Amine Coupling: Add the amine-containing molecule to the activated protein solution. A 10- to 20-fold molar excess of the amine molecule over the protein is a typical starting point.

    • Conjugation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

    • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to deactivate any remaining NHS esters.[18] Incubate for 15 minutes.

    • Purification: Remove unreacted small molecules and byproducts by dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

Conclusion

This compound is a high-purity, discrete linker that offers precision and reproducibility for creating well-defined bioconjugates.[4] Its heterobifunctional nature provides controlled, sequential conjugation capabilities essential for complex applications like ADCs and functionalized nanoparticles.[3] While polydisperse PEG linkers are valuable for applications where increasing hydrodynamic size is the primary goal and product heterogeneity is acceptable, discrete linkers like this compound are superior for applications demanding batch-to-batch consistency and a uniform final product.[8][12] The choice between this compound and other linkers ultimately depends on a careful evaluation of the project's specific requirements for purity, linker length, reactivity, and cost.

References

A Comparative Guide to Alternatives for Thiol-PEG12-acid in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biotechnology, enabling the immobilization of biomolecules for a wide range of applications, from diagnostics and drug delivery to fundamental research. Thiol-PEG12-acid is a commonly used reagent for this purpose, particularly for gold surfaces, due to the strong interaction between the thiol group and gold, and the availability of the carboxylic acid for further conjugation. However, a variety of alternative strategies exist, each with its own set of advantages and disadvantages in terms of reaction chemistry, efficiency, stability, and biocompatibility.

This guide provides an objective comparison of prominent alternatives to this compound for surface functionalization, supported by experimental data to inform the selection of the most suitable chemistry for your specific research needs.

Comparison of Key Performance Metrics

The choice of a surface functionalization strategy often involves a trade-off between ease of use, conjugation efficiency, stability of the resulting linkage, and the biological compatibility of the chemical moieties involved. The following table summarizes quantitative data for key performance metrics of different surface functionalization chemistries. It is important to note that direct head-to-head comparisons in a single study are rare, and performance can vary significantly depending on the specific substrate, biomolecule, and experimental conditions.

Functionalization Chemistry Linker Example Binding Efficiency / Surface Coverage Bond/Interaction Stability (Half-life / Dissociation Constant) Biocompatibility / Cytotoxicity Key Advantages Key Disadvantages
Thiol-Gold This compoundSurface coverage can be controlled by incubation time and concentration.[1]Thiol-gold bond strength is in the range of covalent bonds.[1]Generally considered biocompatible.Strong and stable bond to gold surfaces.Limited to gold and some other metal surfaces.
Thiol-Maleimide Maleimide-PEG-NHS esterConjugation efficiency of 84 ± 4% achieved for cRGDfK peptide to maleimide-functionalized nanoparticles.[2][3] Up to 50% of maleimide (B117702) groups on a nanoparticle surface may be available for conjugation.[4]The resulting succinimidyl thioether linkage can be unstable, with a half-life that can be improved by hydrolysis of the succinimide (B58015) ring. A thiazine (B8601807) linker formed with an N-terminal cysteine shows increased stability.Maleimide-functionalized liposomes have shown low systemic toxicity in vivo.High specificity for thiols, rapid reaction kinetics under physiological conditions.Potential for retro-Michael reaction leading to de-conjugation, especially in the presence of other thiols like glutathione.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO-PEG-NHS esterGenerally high, often near-quantitative yields.Forms a stable triazole linkage.Considered highly biocompatible due to the absence of a cytotoxic copper catalyst.Bioorthogonal (reacts specifically with its partner without interfering with biological functional groups), high efficiency, stable linkage.Requires pre-functionalization of the biomolecule and the surface with azide (B81097) and cyclooctyne (B158145) groups, respectively.
Biotin-Streptavidin Biotin-PEG-ThiolStreptavidin surface coverage can reach up to 0.005 picomoles/mm². The binding is dependent on biotin (B1667282) density on the surface.Extremely high affinity with a very slow dissociation rate (k_off ≈ 10⁻⁴ to 10⁻⁶ s⁻¹), leading to a very long half-life. The dissociation constant (Kd) is in the femtomolar range (10⁻¹⁵ M).Both biotin and streptavidin are generally well-tolerated.Very high specificity and affinity, rapid binding.The large size of streptavidin (≈53 kDa) can cause steric hindrance. The bond is non-covalent, which might be a limitation for some applications requiring a permanent linkage. Potential for immunogenicity with streptavidin.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate typical experimental workflows for surface functionalization using the discussed chemistries.

Thiol_Maleimide_Workflow cluster_surface_prep Surface Preparation cluster_linker_conjugation Linker Conjugation cluster_biomolecule_immobilization Biomolecule Immobilization Surface Substrate Amine_Surface Amine-Functionalized Surface Surface->Amine_Surface Silanization with APTES Maleimide_PEG_NHS Maleimide-PEG-NHS ester Maleimide_Surface Maleimide-Functionalized Surface Maleimide_PEG_NHS->Maleimide_Surface NHS ester reaction (pH 7-9) Thiol_Biomolecule Thiol-containing Biomolecule Functionalized_Surface Functionalized Surface with Biomolecule Thiol_Biomolecule->Functionalized_Surface Thiol-Maleimide reaction (pH 6.5-7.5)

Caption: Workflow for surface functionalization using Maleimide-PEG-NHS ester.

SPAAC_Workflow cluster_surface_prep Surface Preparation cluster_dbco_conjugation DBCO Conjugation cluster_biomolecule_immobilization Biomolecule Immobilization Surface Substrate Amine_Surface Amine-Functionalized Surface Surface->Amine_Surface Silanization with APTES DBCO_PEG_NHS DBCO-PEG-NHS ester DBCO_Surface DBCO-Functionalized Surface DBCO_PEG_NHS->DBCO_Surface NHS ester reaction (pH 7-9) Azide_Biomolecule Azide-modified Biomolecule Functionalized_Surface Functionalized Surface with Biomolecule Azide_Biomolecule->Functionalized_Surface SPAAC 'Click' Reaction (physiological conditions)

Caption: Workflow for surface functionalization using copper-free 'click' chemistry (SPAAC).

Biotin_Streptavidin_Workflow cluster_surface_prep Surface Preparation cluster_streptavidin_binding Streptavidin Binding cluster_biomolecule_immobilization Biomolecule Immobilization Gold_Surface Gold Surface Biotin_Surface Biotinylated Surface Streptavidin Streptavidin SA_Surface Streptavidin-coated Surface Thiol_PEG_Biotin Thiol-PEG-Biotin Thiol_PEG_Biotin->Biotin_Surface Thiol-Gold interaction Streptavidin->SA_Surface High-affinity binding Biotin_Biomolecule Biotinylated Biomolecule Functionalized_Surface Functionalized Surface with Biomolecule Biotin_Biomolecule->Functionalized_Surface Binding to free biotin-binding sites

Caption: Workflow for surface functionalization via Biotin-Streptavidin interaction.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. It is recommended to optimize these protocols for your specific application.

Protocol 1: Surface Functionalization using Maleimide-PEG-NHS Ester (Two-Step)

Objective: To covalently attach a thiol-containing biomolecule to an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (e.g., APTES-coated glass slide)

  • Maleimide-PEG-NHS ester

  • Thiol-containing biomolecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5

  • Reaction buffer for thiol-maleimide reaction (e.g., PBS with EDTA), pH 6.5-7.5

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Washing buffers (e.g., PBS with Tween-20, deionized water)

Procedure:

  • Preparation of Maleimide-PEG-NHS ester solution: Immediately before use, dissolve the Maleimide-PEG-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Reaction with Amine-Functionalized Surface: a. Dilute the Maleimide-PEG-NHS ester stock solution in amine-free buffer (pH 7.2-7.5) to the desired final concentration. b. Immerse the amine-functionalized substrate in the solution and incubate for 30 minutes to 2 hours at room temperature with gentle agitation. c. Wash the substrate thoroughly with washing buffer to remove unreacted crosslinker.

  • Conjugation of Thiol-Containing Biomolecule: a. Prepare a solution of the thiol-containing biomolecule in the reaction buffer (pH 6.5-7.5). b. Immerse the maleimide-functionalized substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C. c. Quench any unreacted maleimide groups by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature. d. Wash the substrate extensively with washing buffer to remove non-covalently bound biomolecules.

  • Characterization: The success of the functionalization can be assessed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the elemental composition of the surface, or by using a labeled biomolecule and measuring the signal (e.g., fluorescence).

Protocol 2: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To covalently attach an azide-modified biomolecule to a DBCO-functionalized surface.

Materials:

  • Amine-functionalized substrate

  • DBCO-PEG-NHS ester

  • Azide-modified biomolecule

  • Anhydrous DMF or DMSO

  • Amine-free buffer (e.g., PBS), pH 7-9

  • Reaction buffer (e.g., PBS), physiological pH

  • Washing buffers

Procedure:

  • Preparation of DBCO-Functionalized Surface: a. Follow steps 1 and 2 from Protocol 1, substituting Maleimide-PEG-NHS ester with DBCO-PEG-NHS ester.

  • Conjugation of Azide-Modified Biomolecule: a. Prepare a solution of the azide-modified biomolecule in the reaction buffer. b. Immerse the DBCO-functionalized substrate in the biomolecule solution. c. The reaction proceeds efficiently at room temperature. Incubation times can range from 1 to 12 hours, depending on the concentration of reactants. d. Wash the substrate thoroughly with washing buffers to remove unbound biomolecules.

  • Characterization: Surface functionalization can be confirmed by XPS or by using a fluorescently labeled azide-biomolecule.

Protocol 3: Surface Functionalization using Biotin-PEG-Thiol and Streptavidin

Objective: To immobilize a biotinylated biomolecule on a gold surface via a streptavidin bridge.

Materials:

  • Gold-coated substrate

  • Thiol-PEG-Biotin

  • Ethanol (B145695)

  • Streptavidin

  • Biotinylated biomolecule

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Washing buffers (e.g., PBS with Tween-20, deionized water)

Procedure:

  • Biotinylation of the Gold Surface: a. Prepare a solution of Thiol-PEG-Biotin in ethanol (e.g., 1 mM). b. Immerse the clean gold substrate in the solution and incubate for at least 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer. c. Rinse the substrate with ethanol and then deionized water to remove unbound linker.

  • Streptavidin Binding: a. Prepare a solution of streptavidin in PBS (e.g., 10-50 µg/mL). b. Immerse the biotinylated substrate in the streptavidin solution and incubate for 30-60 minutes at room temperature. c. Wash the substrate with washing buffer to remove unbound streptavidin.

  • Immobilization of Biotinylated Biomolecule: a. Block non-specific binding sites by incubating the substrate in blocking buffer for 30-60 minutes at room temperature. b. Prepare a solution of the biotinylated biomolecule in PBS. c. Immerse the streptavidin-coated substrate in the biomolecule solution and incubate for 30-60 minutes at room temperature. d. Wash the substrate extensively with washing buffer to remove unbound biomolecules.

  • Characterization: The stepwise assembly can be monitored in real-time using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). The final surface can be characterized by Atomic Force Microscopy (AFM) or by using a labeled biomolecule.

Protocol 4: Assessment of In Vitro Cytotoxicity of Functionalized Surfaces (Direct Contact Method)

Objective: To evaluate the potential toxicity of a functionalized surface to cells.

Materials:

  • Functionalized substrate and control substrates (e.g., tissue culture plastic as a negative control, a known cytotoxic material as a positive control)

  • Mammalian cell line appropriate for the intended application

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., based on LDH release, or metabolic activity like MTT or XTT)

  • Sterile cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in the wells of a sterile cell culture plate at a density that will result in a sub-confluent monolayer after 24 hours.

  • Material Placement: a. Aseptically place the sterile functionalized and control substrates directly onto the cell monolayer in the culture wells. Ensure good contact between the material and the cells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assessment: a. At the end of the incubation period, carefully remove the substrates. b. Perform the chosen cytotoxicity assay according to the manufacturer's instructions. For example, for an LDH assay, a sample of the culture medium is taken to measure the amount of lactate (B86563) dehydrogenase released from damaged cells. For an MTT assay, the reagent is added to the cells, and the resulting formazan (B1609692) product is quantified spectrophotometrically.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. A material is generally considered non-cytotoxic if it induces a level of cell death that is not significantly different from the negative control.

References

A Researcher's Guide to the Stability of Thiol-PEG12-Acid Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse linker technologies, heterobifunctional linkers like Thiol-PEG12-acid are widely used. This guide provides an objective comparison of the stability of linkages formed using Thiol-PEG linkers, with a focus on the commonly formed thioether bond, and presents supporting experimental data to inform rational bioconjugate design.

The this compound linker itself is a molecular spacer with two distinct reactive ends: a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The stability of a conjugate utilizing this linker is not inherent to the linker itself, but rather to the covalent bond formed by its thiol group with a reactive partner on a biomolecule or payload. The most common application involves the reaction of the thiol group with a maleimide (B117702) moiety, forming a thiosuccinimide linkage (a type of thioether bond) through a Michael addition reaction.[1][3] However, the stability of this very common linkage is a critical parameter that can dictate the therapeutic index of a bioconjugate, such as an antibody-drug conjugate (ADC).[1][3]

The Challenge of Thioether (Thiosuccinimide) Linkage Stability

While the Michael addition reaction between a thiol and a maleimide is efficient and proceeds under mild conditions, the resulting thiosuccinimide bond has demonstrated instability under physiological conditions.[3][4] This instability manifests through two primary, competing pathways:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to cleavage of the linker and premature release of the conjugated molecule (e.g., a cytotoxic drug). This deconjugation can lead to off-target toxicity and a reduction in therapeutic efficacy.[3] The presence of endogenous thiols, such as glutathione (B108866) (GSH) and albumin in plasma, can facilitate this reaction.[3][5]

  • Hydrolysis: The succinimide (B58015) ring of the linkage can undergo hydrolysis, resulting in a ring-opened succinamic acid derivative. This hydrolyzed form is significantly more stable and resistant to the retro-Michael reaction, effectively locking the conjugate together.[3][5]

The balance between these two reactions is crucial for the overall stability of the bioconjugate in vivo.

G cluster_0 Thiol-Maleimide Conjugation cluster_1 Competing Stability Pathways Thiol_PEG_Linker Thiol-PEG-R' Thiosuccinimide_Linkage Thiosuccinimide Adduct (Less Stable) Thiol_PEG_Linker->Thiosuccinimide_Linkage Michael Addition Maleimide_Molecule R-Maleimide Maleimide_Molecule->Thiosuccinimide_Linkage Deconjugation Deconjugation (Retro-Michael Reaction) Thiosuccinimide_Linkage->Deconjugation Reversible Stabilization Ring Hydrolysis Thiosuccinimide_Linkage->Stabilization Irreversible Stable_Product Ring-Opened Product (Stable) Stabilization->Stable_Product G cluster_workflow Plasma Stability Assay Workflow A 1. Incubate ADC in Plasma at 37°C B 2. Collect Aliquots at Time Points A->B C 3. Affinity Capture (e.g., Protein A) B->C D 4. Wash & Elute ADC C->D E 5. LC-MS Analysis D->E F 6. Determine Avg. DAR vs. Time E->F

References

Evaluating the Biocompatibility of Thiol-PEG12-Acid Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linker molecules is critical in the development of biocompatible materials for therapeutic and diagnostic applications. Thiol-PEG12-acid, a heterobifunctional linker, has gained prominence for its ability to functionalize surfaces and conjugate biomolecules. This guide provides an objective comparison of the biocompatibility of materials modified with this compound against other common surface modifications, supported by experimental data and detailed protocols.

This compound is a versatile linker that combines a thiol group for strong attachment to noble metal surfaces like gold and a carboxylic acid group for covalent linkage to amine-containing biomolecules.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, imparts hydrophilicity, which is generally associated with improved biocompatibility and reduced non-specific protein adsorption.[2][3]

Comparative Analysis of Biocompatibility

The biocompatibility of a material is determined by its interaction with the biological environment. Key parameters for evaluation include cytotoxicity, hemolytic potential, protein adsorption, and in vivo immune response. This section compares this compound modified materials with other alternatives based on these parameters.

Data Presentation
ParameterThiol-PEG-Acid Modified SurfaceThiolated (Non-PEGylated) SurfacePEGylated (Non-thiolated) Surface
Cytotoxicity (% Cell Viability) High (>90% at typical concentrations)Variable, can be cytotoxic depending on the core material and concentrationGenerally high (>90%)
Hemolysis (%) Low (<5%)Can be higher, dependent on surface chemistryLow (<5%)
Protein Adsorption Significantly reducedProne to protein adsorptionSignificantly reduced
Immune Response Potential for complement activation and anti-PEG antibody formationCan induce immune responses based on the materialPotential for complement activation and anti-PEG antibody formation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. The following are standard protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the this compound modified material, along with positive (e.g., latex) and negative (e.g., cell culture medium) controls, to the cells. This can be done by either adding extracts of the material or placing the material directly in the wells.

  • Incubation: Incubate the cells with the materials for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material, which is an indicator of its blood compatibility.

Protocol:

  • Blood Collection: Collect fresh blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • RBC Preparation: Isolate RBCs by centrifugation and wash them multiple times with phosphate-buffered saline (PBS). Prepare a diluted RBC suspension (e.g., 2%).

  • Material Incubation: Incubate the this compound modified material with the RBC suspension at 37°C for a defined period (e.g., 2-4 hours). Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 577 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological interactions, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate material_prep 2. Prepare Material Samples & Controls add_materials 3. Add Materials to Cells material_prep->add_materials incubation 4. Incubate for 24-72h add_materials->incubation add_mtt 5. Add MTT Solution incubation->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt add_dmso 7. Add Solubilizer incubate_mtt->add_dmso read_absorbance 8. Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability

Workflow for In Vitro Cytotoxicity Assessment.

complement_activation_pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway peg_material PEGylated Material anti_peg Anti-PEG Antibodies peg_material->anti_peg masp MASP-2 peg_material->masp c3b C3b peg_material->c3b c1q C1q anti_peg->c1q classical_activation Activation c1q->classical_activation c3_convertase C3 Convertase classical_activation->c3_convertase lectin_activation Activation masp->lectin_activation lectin_activation->c3_convertase alternative_activation Activation c3b->alternative_activation alternative_activation->c3_convertase c3a C3a (Anaphylatoxin) c3_convertase->c3a c5_convertase C5 Convertase c3_convertase->c5_convertase c5a C5a (Anaphylatoxin) c5_convertase->c5a mac Membrane Attack Complex (C5b-9) c5_convertase->mac

Complement Activation by PEGylated Materials.

Conclusion

This compound modified materials generally exhibit excellent biocompatibility, characterized by low cytotoxicity and hemolysis, and a significant reduction in protein adsorption. These properties make them suitable for a wide range of biomedical applications. However, the potential for PEG to induce an immune response through complement activation and the formation of anti-PEG antibodies remains a consideration in their development and application. Researchers should carefully consider these factors and conduct thorough biocompatibility testing, as outlined in the provided protocols, to ensure the safety and efficacy of their specific material constructs. The choice of linker and surface modification strategy should be guided by a comprehensive evaluation of the performance and safety data for the intended application.

References

The Influence of PEG-Thiol Linker Length: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers are extensively used due to their hydrophilicity, biocompatibility, and their ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents a comparative analysis of PEG-thiol linkers of varying lengths, supported by experimental data, to facilitate the selection of the most suitable linker for specific bioconjugation applications.

The length of the PEG-thiol linker, ranging from short, discrete molecules (e.g., PEG4, PEG8) to longer polymer chains (e.g., 2kDa, 5kDa, 10kDa), significantly shapes the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticles.[1][2] Shorter PEG spacers can be advantageous for creating compact conjugates, whereas longer linkers may be necessary to overcome steric hindrance and improve solubility.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a clear comparison of how different PEG-thiol linker lengths affect key parameters of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [1]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated Molecule
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

Table 2: Impact of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation

Table 3: Influence of PEG Linker Length on Receptor Binding Affinity

LigandPEG Linker LengthIC50 (nM)
natGa-NOTA-PEGn-RM26PEG11.9 ± 0.2
natGa-NOTA-PEGn-RM26PEG22.3 ± 0.3
natGa-NOTA-PEGn-RM26PEG33.5 ± 0.4

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.

Protocol 1: Site-Specific Conjugation of a PEG-Maleimide Linker to a Thiol Group on an Antibody

This protocol details the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, which is often generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PEG-Maleimide linker

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Buffer Exchange:

    • Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2 using a desalting column or tangential flow filtration.

  • Conjugation:

    • Immediately add the PEG-maleimide linker to the reduced antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting antibody-PEG conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and other impurities.

  • Characterization:

    • Characterize the conjugate to determine the DAR using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

  • An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.

  • The different DAR species will elute at different retention times, allowing for quantification of the average DAR and the distribution of drug-loaded species.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the circulation half-life of PEGylated bioconjugates.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the PEGylated bioconjugate intravenously to the animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA for protein-based conjugates).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).

Protocol 4: Biodistribution Study

Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types).

Procedure:

  • Administer radiolabeled (e.g., with 68Ga, 111In) or fluorescently-labeled PEGylated conjugates intravenously to tumor-bearing mice.

  • At predetermined time points (e.g., 24h, 48h, 72h), euthanize the animals.

  • Excise and weigh the organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).

  • Measure the radioactivity or fluorescence in each organ using a suitable instrument (e.g., gamma counter or fluorescence imaging system).

  • Calculate the uptake in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving PEG-thiol linkers.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitin Ubiquitin E3_Ligase->Ubiquitin recruits Ubiquitin->Ubiquitinated_Target transfers to Proteasome Proteasome Ubiquitinated_Target->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow Start Start Antibody_Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Antibody_Reduction Buffer_Exchange 2. Buffer Exchange (remove excess reducing agent) Antibody_Reduction->Buffer_Exchange Conjugation 4. Conjugation Reaction (Antibody-SH + Drug-PEG-Maleimide) Buffer_Exchange->Conjugation Drug_Linker_Prep 3. Prepare Drug-PEG-Maleimide (activate drug-linker) Drug_Linker_Prep->Conjugation Purification 5. Purification (e.g., SEC) Conjugation->Purification Characterization 6. Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for ADC synthesis.

Nanoparticle_Functionalization Nanoparticle Functionalization with PEG-Thiol Linkers cluster_0 Preparation cluster_1 Surface Modification cluster_2 Bioconjugation Nanoparticle_Core Nanoparticle Core (e.g., Gold, Liposome) PEG_Thiol HS-PEG-X Linker (X = functional group) Nanoparticle_Core->PEG_Thiol incubation PEGylated_Nanoparticle PEGylated Nanoparticle PEG_Thiol->PEGylated_Nanoparticle self-assembly/ conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) PEGylated_Nanoparticle->Targeting_Ligand conjugation to X Functionalized_Nanoparticle Functionalized Nanoparticle

Caption: Nanoparticle functionalization workflow.

References

The Pivotal Role of Linkers in Biosensor Performance: A Comparative Analysis of Thiol-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a biosensor's success. An ideal linker not only provides a stable anchor for biorecognition molecules but also minimizes non-specific binding, thereby enhancing the signal-to-noise ratio and overall sensitivity. This guide offers a comparative analysis of Thiol-PEG12-acid against other common linkers in biosensor applications, supported by experimental data and detailed protocols to inform your selection process.

This compound is a heterobifunctional linker that has gained prominence in bioconjugation strategies.[1] It features a thiol (-SH) group for robust attachment to gold surfaces and a terminal carboxylic acid (-COOH) for covalent immobilization of bioreceptors.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, with 12 ethylene (B1197577) oxide units, imparts hydrophilicity, which is crucial for reducing non-specific protein adsorption, a phenomenon known as bio-fouling.[3][4] The length and composition of the linker directly influence the accessibility of the bioreceptor and the overall performance of the biosensor.[5][6]

Comparative Performance of Linkers

The selection of a suitable linker is paramount for developing sensitive and reliable biosensors. Key performance parameters influenced by the linker include sensitivity, selectivity, stability, and resistance to non-specific binding.[7] Below is a summary of quantitative data comparing different linker types.

Linker TypeKey Performance MetricValueExperimental ContextReference
Thiol-PEG Linkers Non-specific BSA AdsorptionSignificant reduction compared to non-PEGylated surfacesSurface Plasmon Resonance (SPR) analysis on gold chips.[3]
Analyte Detection (Aldehydes)Increased sensitivity with longer PEG chainsQuartz Crystal Microbalance (QCM) based biosensors.[5][6]
StabilityEnhanced biosensor stability over timeAmperometric biosensor for glutamate (B1630785) detection.[8]
Peptide-Based Linkers (GSGSGS) Sensitivity (Nonanal Detection)0.4676 Hz/ppmQCM biosensor for volatile organic compounds.[5][6]
Limit of Detection (Nonanal)2 ppm (nine times lower than original peptide)QCM biosensor for volatile organic compounds.[6]
Short-Chain Thiols (Cysteamine) Sensitivity (LDL Antigen)13.9 nF/ln (ng/mL) at optimal concentration (10 µM)Redox-free impedimetric biosensor.[9]
Limit of Detection (LDL Antigen)Lower LoD at optimal concentrationRedox-free impedimetric biosensor.[9]

The Anti-Fouling Advantage of PEG Linkers

A primary advantage of PEGylated linkers like this compound is their ability to resist non-specific adsorption of proteins and other biomolecules from complex samples such as blood plasma.[3][4] This anti-fouling property is attributed to the formation of a hydrated layer on the sensor surface, which acts as a physical and energetic barrier to prevent unwanted binding.[10] Studies have shown that surfaces modified with PEG exhibit significantly reduced fouling compared to unmodified or other linker-modified surfaces.[3] The length of the PEG chain is a critical parameter, with longer chains generally providing better steric hindrance and anti-fouling properties.[11]

Experimental Protocols

Reproducible and robust experimental procedures are essential for the successful implementation of linker chemistry in biosensor development. Below are detailed methodologies for key experiments.

Immobilization of this compound on Gold Surfaces

This protocol outlines the formation of a self-assembled monolayer (SAM) of this compound on a gold sensor surface, followed by the covalent attachment of a bioreceptor.

Materials:

  • Gold-coated sensor chip

  • This compound solution (1-10 mM in ethanol)

  • N-Hydroxysuccinimide (NHS) solution (0.1 M in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (0.4 M in water)

  • Bioreceptor solution (e.g., antibody, aptamer) in a suitable buffer (e.g., PBS)

  • Ethanolamine (B43304) hydrochloride solution (1 M, pH 8.5)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Surface Cleaning: Thoroughly clean the gold sensor chip with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood ). Rinse extensively with deionized water and dry under a stream of nitrogen.

  • SAM Formation: Immerse the cleaned gold chip in the this compound solution for at least 18 hours at room temperature to allow for the formation of a well-ordered SAM.

  • Rinsing: Rinse the chip with ethanol (B145695) and then deionized water to remove any unbound linker molecules. Dry the surface with nitrogen.

  • Carboxyl Group Activation: Immerse the chip in a freshly prepared 1:1 mixture of NHS and EDC solutions for 15-30 minutes at room temperature to activate the terminal carboxylic acid groups.

  • Bioreceptor Immobilization: Immediately immerse the chip in the bioreceptor solution and incubate for 1-2 hours at room temperature or 4°C overnight. The optimal concentration of the bioreceptor should be determined empirically.

  • Blocking: To deactivate any remaining active NHS esters and prevent non-specific binding, immerse the chip in the ethanolamine hydrochloride solution for 10-15 minutes.

  • Final Rinse: Rinse the chip with PBS and store it in a hydrated state at 4°C until use.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of linker properties to biosensor performance.

G cluster_workflow Experimental Workflow for Biosensor Preparation A Clean Gold Surface B This compound SAM Formation A->B Incubation C EDC/NHS Activation B->C Chemical Reaction D Bioreceptor Immobilization C->D Covalent Bonding E Blocking with Ethanolamine D->E Deactivation F Functional Biosensor E->F Finalization

Caption: A flowchart of the key steps in preparing a biosensor using a this compound linker.

G cluster_performance Linker Properties Impacting Biosensor Performance Linker Linker Choice (e.g., this compound) Length Linker Length Linker->Length Chemistry Terminal Chemistry (-COOH, -NH2, etc.) Linker->Chemistry Backbone Backbone Composition (PEG, Alkane, Peptide) Linker->Backbone Sensitivity Sensitivity Length->Sensitivity AntiFouling Anti-Fouling Length->AntiFouling Specificity Specificity Chemistry->Specificity Stability Stability Backbone->Stability Backbone->AntiFouling

Caption: Relationship between linker characteristics and key biosensor performance metrics.

Conclusion

This compound offers a compelling combination of properties for biosensor development, including a stable anchoring group for gold surfaces, a hydrophilic PEG spacer that effectively minimizes non-specific binding, and a versatile terminal carboxylic acid for bioreceptor conjugation. While the optimal linker choice is application-dependent, the evidence suggests that the length of the PEG chain plays a crucial role in enhancing sensitivity and reducing background noise. For applications requiring high sensitivity and operation in complex biological media, this compound and similar long-chain PEGylated linkers represent a superior choice over shorter chain alkanethiols or in scenarios where non-specific binding is a major concern. The provided experimental protocols and conceptual diagrams serve as a guide for researchers to effectively implement and optimize their biosensor surface chemistry.

References

Safety Operating Guide

Proper Disposal of Thiol-PEG12-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Thiol-PEG12-acid, a bifunctional linker commonly used in bioconjugation and drug delivery research. Adherence to these protocols is essential for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance.

This compound, while valuable in research, contains a thiol group that can be malodorous and requires specific handling and disposal to neutralize its potential hazards. The primary method for safe disposal involves the chemical neutralization of the thiol group through oxidation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste is through oxidation with a sodium hypochlorite (B82951) solution (household bleach). This process converts the volatile and odorous thiol into a less hazardous and odorless sulfonic acid.[1][2][3]

Preparation of the Neutralization Solution

In a designated chemical fume hood, prepare a bleach bath by mixing household bleach (typically 5-6% sodium hypochlorite) with water.[1][4] A 1:1 mixture is often effective for decontaminating glassware, while a more concentrated solution may be used for neutralizing bulk waste.[2][4]

Neutralization of Liquid Waste

For liquid waste containing this compound, slowly and carefully add an excess of the bleach solution to the waste container.[1] This should be done in a fume hood, as the reaction can be exothermic.[1][2] It is recommended to add the thiol waste dropwise to a stirred bleach solution.[2]

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound should be decontaminated immediately after use. Submerge the contaminated items in the prepared bleach bath and allow them to soak for at least 14 hours to ensure complete oxidation of any residual thiol.[1][4] For larger items that cannot be submerged, they can be filled with the bleach solution.[2] After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning methods.[2][4]

Disposal of Solid Waste

Disposable items such as gloves, paper towels, and pipette tips contaminated with this compound should be considered hazardous waste.[2] To contain the odor, these items should be placed in a sealable plastic bag before being deposited into a designated hazardous waste container.[2]

Final Disposal

Once the thiol has been neutralized, as indicated by the absence of its characteristic odor, the resulting solution should be disposed of in accordance with local and institutional regulations for chemical waste.[1] The bleach solutions used for decontamination should also be collected and disposed of as hazardous chemical waste.[2] While polyethylene (B3416737) glycol is biodegradable, it is still important to avoid releasing it into wastewater systems.[5]

Quantitative Data for Thiol Neutralization

The following table provides general guidelines for the chemical treatment of thiols using sodium hypochlorite.

ParameterGuidelineCitation
Neutralizing Agent Sodium Hypochlorite (Household Bleach, ~5-6%)[1]
Recommended Ratio A 10-15% bleach solution is typically effective. For every 1 gram of thiol waste, prepare at least 100 mL of the bleach solution to ensure a sufficient excess for complete oxidation.[6]
Reaction Time A minimum of 2 hours with continuous stirring. For glassware decontamination, a soak time of at least 14 hours is recommended.[4][6]
Reaction Monitoring The reaction can be exothermic; cooling may be necessary. The absence of the characteristic thiol odor indicates successful neutralization.[1][2]
Final Disposal The neutralized solution is disposed of as hazardous chemical waste in accordance with local regulations.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Thiol_Disposal_Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_neutralization Neutralization cluster_verification Verification & Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Prepare Bleach Solution B->C E Add Waste to Bleach Solution C->E D Collect this compound Waste (Liquid & Solid) D->E F Decontaminate Glassware (Soak for 14+ hours) D->F G Check for Absence of Odor E->G F->G H Dispose as Hazardous Waste (per institutional guidelines) G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with all applicable disposal regulations. Always consult your institution's specific safety and disposal protocols before handling any chemical waste.

References

Personal protective equipment for handling Thiol-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized reagents like Thiol-PEG12-acid is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment. While this compound and similar polyethylene (B3416737) glycol (PEG) derivatives are not classified as hazardous substances, adherence to standard laboratory safety practices is crucial to minimize risk and ensure experimental integrity.[1]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of recommended PPE for handling this compound under various laboratory conditions.

Scenario Required Personal Protective Equipment
Weighing and Preparing Solutions - Gloves: Nitrile or latex gloves. Inspect for tears or holes before use. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: If the material is a fine powder and there is a risk of dust formation, a NIOSH-approved N95 or P1 dust mask is recommended.[1]
Active Reaction/Experimentation - Gloves: Nitrile or latex gloves. - Eye Protection: Safety goggles are recommended to protect against splashes. - Lab Coat: Standard laboratory coat.
Handling Waste and Cleaning Spills - Gloves: Nitrile or latex gloves. - Eye Protection: Safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: If cleaning a large spill of fine powder, a NIOSH-approved N95 or P1 dust mask is advised to avoid inhaling dust.[1]

General PPE Workflow:

The following flowchart outlines the standard procedure for PPE selection and use when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal assess_task Assess the Task (Weighing, Reaction, etc.) select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE Correctly (Avoid self-contamination) handle_chemical->doff_ppe dispose_gloves Dispose of Contaminated Gloves (in accordance with lab procedures) doff_ppe->dispose_gloves clean_reuse Clean and Store Reusable PPE doff_ppe->clean_reuse

PPE Selection and Use Workflow

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact 1. Immediately wash the affected area with soap and plenty of water.[1] 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention.
Eye Contact 1. Flush eyes with copious amounts of water for at least 15 minutes as a precaution.[1] 2. Remove contact lenses if present and easy to do. 3. Seek medical attention.
Inhalation 1. Move the individual to fresh air. 2. If the person is not breathing, provide artificial respiration. 3. Seek medical attention.
Ingestion 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Small Spill (Solid) 1. Avoid dust formation. 2. Wear appropriate PPE. 3. Sweep or shovel the material into a suitable, closed container for disposal.
Large Spill (Solid) 1. Evacuate the area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE, including respiratory protection. 4. Follow the procedure for a small spill.

Emergency Response Logic:

The following diagram illustrates the decision-making process in the event of an incident.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill incident Incident Occurs (Spill or Exposure) exposure_type Determine Exposure Type incident->exposure_type spill_size Assess Spill Size incident->spill_size skin_contact Skin Contact: Wash with soap and water exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 min exposure_type->eye_contact Eye inhalation Inhalation: Move to fresh air exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure_type->ingestion Ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical small_spill Small Spill: Sweep up, avoid dust spill_size->small_spill Small large_spill Large Spill: Evacuate, ventilate spill_size->large_spill Large wear_ppe Wear Appropriate PPE small_spill->wear_ppe large_spill->wear_ppe dispose Collect in a closed container for disposal wear_ppe->dispose

Incident Response Flowchart

Operational Handling and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically -20°C.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Take measures to prevent the build-up of electrostatic charge, especially when handling powdered forms.

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Place waste in a suitable, labeled, and closed container.

  • Do not allow the product to enter drains or watercourses.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.